molecular formula C31H32N6O3 B1192532 CM-675

CM-675

Cat. No.: B1192532
M. Wt: 536.6 g/mol
InChI Key: IUKGCTNFPZAWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CM-675 is a selective dual inhibitor of phosphodiesterase 5 (PDE5) and class I histone deacetylase for treating Alzheimer's disease.

Properties

Molecular Formula

C31H32N6O3

Molecular Weight

536.6 g/mol

IUPAC Name

N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-5-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C31H32N6O3/c1-4-8-25-27-28(37(3)36-25)31(39)35-29(34-27)22-18-20(13-16-26(22)40-5-2)17-19-11-14-21(15-12-19)30(38)33-24-10-7-6-9-23(24)32/h6-7,9-16,18H,4-5,8,17,32H2,1-3H3,(H,33,38)(H,34,35,39)

InChI Key

IUKGCTNFPZAWGC-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CM675;  CM 675;  CM-675

Origin of Product

United States

Foundational & Exploratory

CM-675: A Technical Guide to a Novel Dual PDE5 and Class I HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound CM-675 is a novel small molecule that acts as a potent and selective dual inhibitor of phosphodiesterase 5 (PDE5) and class I histone deacetylases (HDACs). With potential therapeutic applications in neurodegenerative disorders, particularly Alzheimer's disease, this compound has demonstrated the ability to engage its targets within the central nervous system (CNS) and modulate key cellular signaling pathways associated with memory and synaptic plasticity. This technical guide provides a comprehensive overview of the currently available data on this compound, including its mechanism of action, quantitative biochemical and cellular activity, and a summary of its preclinical profile. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and development of this promising compound.

Introduction

The multifactorial nature of neurodegenerative diseases, such as Alzheimer's, necessitates the development of therapeutic agents that can address multiple pathological mechanisms. A promising strategy involves the simultaneous inhibition of phosphodiesterase 5 (PDE5) and histone deacetylases (HDACs). Inhibition of PDE5 leads to an increase in intracellular levels of cyclic guanosine monophosphate (cGMP), a second messenger crucial for synaptic plasticity and memory. Concurrently, inhibition of class I HDACs results in the hyperacetylation of histones and other proteins, leading to a more open chromatin structure and the transcriptional activation of genes involved in learning and memory.

This compound has emerged from a drug discovery program aimed at developing dual-target inhibitors for the treatment of Alzheimer's disease. This compound, also identified in scientific literature as compound 29a , has been characterized as a potent inhibitor of both PDE5 and HDAC1, with a favorable selectivity profile and evidence of target engagement in the CNS.

Mechanism of Action

This compound exerts its biological effects through the dual inhibition of two distinct enzyme classes:

  • Phosphodiesterase 5 (PDE5): By inhibiting PDE5, this compound prevents the degradation of cGMP. The resulting increase in cGMP levels activates protein kinase G (PKG), which in turn phosphorylates various downstream targets. A key substrate of PKG is the cAMP response element-binding protein (CREB), a transcription factor that plays a pivotal role in the formation of long-term memory.[1]

  • Class I Histone Deacetylases (HDACs): this compound selectively inhibits class I HDACs (primarily HDAC1 and HDAC2). This inhibition leads to an increase in the acetylation of lysine residues on the N-terminal tails of histone proteins. Histone hyperacetylation results in a more relaxed chromatin structure, facilitating the access of transcription factors, such as CREB, to gene promoters and enhancing the expression of genes associated with synaptic plasticity and cognitive function.[1][2]

The synergistic action of PDE5 and class I HDAC inhibition by this compound is hypothesized to restore cognitive function in the context of neurodegenerative disease.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Biochemical Activity

TargetIC50 (nM)Assay Conditions
PDE5A11430-minute pre-incubation
HDAC167330-minute pre-incubation
HDAC11804-hour pre-incubation
HDAC1696-hour pre-incubation
HDAC2-Significant time-dependent inhibition
HDAC6>10-fold selectivity over HDAC1-

Data sourced from[1][2]. The time-dependent inhibition of HDAC1 suggests a slow-binding mechanism.

Table 2: Cellular Activity and Preclinical Profile

ParameterObservationConcentration/Dose
Cellular Acetylation (AcH3K9)Significant increase26-100 nM
Cellular CREB Phosphorylation (pCREB)Significant increase26-100 nM
CytotoxicityLow-
ADME-Tox ProfileAdequate-
In Vivo Target Engagement (CNS)Histone acetylation and pCREB-

Data sourced from[1].

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the characterization of dual PDE5/HDAC inhibitors like this compound.

PDE5 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against human recombinant PDE5A1.

Materials:

  • Human recombinant PDE5A1 enzyme

  • cGMP substrate

  • Snake venom nucleotidase

  • Inorganic phosphate detection reagent (e.g., BIOMOL Green)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM MgCl2)

  • This compound (serial dilutions)

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the PDE5A1 enzyme to each well, followed by the addition of the various concentrations of this compound or vehicle control.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the cGMP substrate.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding snake venom nucleotidase, which will hydrolyze the resulting GMP to guanosine and inorganic phosphate.

  • Incubate for a further 10 minutes at 37°C.

  • Add the inorganic phosphate detection reagent (BIOMOL Green) and incubate for 20 minutes at room temperature.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

HDAC Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against class I HDACs (e.g., HDAC1).

Materials:

  • Human recombinant HDAC1 enzyme

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

  • Developer solution (containing Trichostatin A to stop the reaction and a lysine developer)

  • Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • This compound (serial dilutions)

  • 96-well black microplate

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well black plate, add the HDAC1 enzyme to each well.

  • Add the various concentrations of this compound or vehicle control to the wells.

  • Pre-incubate the enzyme and inhibitor for a specified duration (e.g., 30 minutes, 4 hours, 6 hours) at 37°C to assess time-dependent inhibition.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate for 15 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Western Blot for Cellular Target Engagement

Objective: To assess the effect of this compound on histone acetylation (AcH3K9) and CREB phosphorylation (pCREB) in a cellular context.

Materials:

  • Cell line (e.g., SH-SY5Y neuroblastoma cells)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-acetyl-Histone H3 (Lys9), anti-phospho-CREB (Ser133), anti-total Histone H3, anti-total CREB, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Culture cells to a suitable confluency.

  • Treat the cells with various concentrations of this compound (e.g., 26-100 nM) or vehicle control for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of acetylated histone H3 and phosphorylated CREB to their respective total protein levels and the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its characterization.

CM675_Signaling_Pathway CM675 This compound PDE5 PDE5 CM675->PDE5 Inhibits HDAC1 Class I HDACs (HDAC1, HDAC2) CM675->HDAC1 Inhibits cGMP cGMP PDE5->cGMP Degrades Histones Histones HDAC1->Histones Deacetylates PKG PKG cGMP->PKG Activates AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin CREB CREB PKG->CREB Phosphorylates GeneExpression Gene Expression (Synaptic Plasticity, Memory) Chromatin->GeneExpression pCREB pCREB CREB->pCREB pCREB->GeneExpression

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow Start Compound Synthesis and Purification Biochemical Biochemical Assays Start->Biochemical PDE5_Assay PDE5 Inhibition (IC50) Biochemical->PDE5_Assay HDAC_Assay HDAC Inhibition (IC50, Selectivity) Biochemical->HDAC_Assay Cellular Cellular Assays Biochemical->Cellular Target_Engagement Target Engagement (Western Blot for AcH3K9, pCREB) Cellular->Target_Engagement Cytotoxicity_Assay Cytotoxicity Assay Cellular->Cytotoxicity_Assay ADME ADME/Tox Profiling Cellular->ADME InVivo In Vivo Studies ADME->InVivo PK Pharmacokinetics (CNS Penetration) InVivo->PK Efficacy Efficacy in Animal Models (e.g., Tg2576 mice) InVivo->Efficacy

References

In-Depth Technical Guide: The Mechanism of Action of CM-675

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CM-675 is a potent, dual-action small molecule inhibitor targeting phosphodiesterase 5 (PDE5) and Class I histone deacetylases (HDACs), with a primary focus on HDAC1. This targeted polypharmacology is designed to address the complex pathophysiology of neurodegenerative diseases, particularly Alzheimer's disease. By concurrently modulating two distinct signaling pathways, this compound aims to restore synaptic plasticity, enhance cognitive function, and provide neuroprotection. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream signaling effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Dual Inhibition of PDE5 and HDAC1

This compound exerts its therapeutic potential through the simultaneous inhibition of two key enzymes:

  • Phosphodiesterase 5 (PDE5): An enzyme that specifically degrades cyclic guanosine monophosphate (cGMP).

  • Histone Deacetylase 1 (HDAC1): A Class I HDAC that removes acetyl groups from histones and other proteins, leading to chromatin condensation and transcriptional repression.

The dual inhibitory activity of this compound leads to a synergistic effect on downstream signaling pathways crucial for neuronal function and survival.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against its primary targets has been quantified through in vitro enzymatic assays.

TargetIC50 (nM)
PDE5A114[1]
HDAC1673[1]

Table 1: In vitro inhibitory potency of this compound against PDE5A and HDAC1.

Signaling Pathways and Cellular Responses

The dual inhibition of PDE5 and HDAC1 by this compound initiates a cascade of downstream molecular events that converge to produce its neuroprotective and cognitive-enhancing effects.

PDE5 Inhibition and the cGMP-CREB Pathway

Inhibition of PDE5 by this compound prevents the degradation of cGMP, leading to its accumulation in neuronal cells. Elevated cGMP levels activate Protein Kinase G (PKG), which in turn phosphorylates the cAMP response element-binding protein (CREB) at Ser133. Phosphorylated CREB (pCREB) is a critical transcription factor that promotes the expression of genes involved in synaptic plasticity, learning, and memory.[1]

PDE5_Inhibition_Pathway cluster_0 This compound Action cluster_1 Cellular Signaling This compound This compound PDE5 PDE5 This compound->PDE5 Inhibits cGMP cGMP PDE5->cGMP Degrades PKG PKG cGMP->PKG Activates CREB CREB PKG->CREB Phosphorylates pCREB pCREB (Ser133) Gene_Expression Genes for Synaptic Plasticity & Memory pCREB->Gene_Expression Promotes Transcription

This compound inhibits PDE5, increasing cGMP and activating the PKG/CREB pathway.
HDAC1 Inhibition and Histone Acetylation

By inhibiting HDAC1, this compound prevents the removal of acetyl groups from histone proteins, particularly at lysine residues such as Histone H3 Lysine 9 (H3K9). This leads to a more open chromatin structure (euchromatin), facilitating the access of transcription factors, including pCREB, to gene promoters. The resulting increase in histone acetylation (AcH3K9) enhances the transcription of genes associated with neuronal health and cognitive function.[1]

HDAC1_Inhibition_Pathway cluster_0 This compound Action cluster_1 Epigenetic Regulation This compound This compound HDAC1 HDAC1 This compound->HDAC1 Inhibits Acetylated_Histones Acetylated Histones (AcH3K9) HDAC1->Acetylated_Histones Deacetylates Histones Histones (e.g., H3K9) Chromatin Chromatin Open_Chromatin Open Chromatin (Euchromatin) Acetylated_Histones->Open_Chromatin Gene_Transcription Enhanced Gene Transcription Open_Chromatin->Gene_Transcription Facilitates

This compound inhibits HDAC1, increasing histone acetylation and promoting gene transcription.
In Vivo Target Engagement

Preclinical studies have demonstrated that this compound effectively engages its targets in the central nervous system (CNS). Administration of this compound leads to measurable increases in histone acetylation and CREB phosphorylation in the brain, confirming its ability to cross the blood-brain barrier and exert its mechanism of action in the target organ.[1]

Experimental Protocols

The following sections provide an overview of the methodologies employed to characterize the mechanism of action of this compound.

In Vitro Enzyme Inhibition Assays
  • Principle: A fluorescence polarization (FP)-based assay is used to measure the inhibition of recombinant human PDE5A1. The assay relies on the change in polarization of a fluorescently labeled cGMP substrate upon its hydrolysis by PDE5.

  • Protocol Outline:

    • Prepare serial dilutions of this compound.

    • In a microplate, add the diluted compound, recombinant PDE5A1 enzyme, and a fluorescently labeled cGMP substrate.

    • Incubate the plate to allow for the enzymatic reaction.

    • Stop the reaction and measure the fluorescence polarization using a microplate reader.

    • Calculate the percent inhibition at each concentration and determine the IC50 value by fitting the data to a dose-response curve.

  • Principle: A fluorometric assay is used to measure the inhibition of recombinant human HDAC1. The assay utilizes a substrate that, upon deacetylation by HDAC1 and subsequent development, releases a fluorescent product.

  • Protocol Outline:

    • Prepare serial dilutions of this compound.

    • In a microplate, incubate the diluted compound with recombinant HDAC1 enzyme and an acetylated fluorogenic substrate.

    • After incubation, add a developer solution to release the fluorophore from the deacetylated substrate.

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the percent inhibition and determine the IC50 value.

Cellular Assays
  • Principle: Western blotting is used to detect the levels of acetylated histone H3 at lysine 9 (AcH3K9) in cell lysates following treatment with this compound.

  • Protocol Outline:

    • Culture neuronal cells (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells).

    • Treat the cells with various concentrations of this compound for a specified duration.

    • Lyse the cells and extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for AcH3K9, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize to a loading control (e.g., total histone H3 or GAPDH).

  • Principle: Western blotting is employed to measure the levels of phosphorylated CREB at Ser133 in cell lysates after treatment with this compound.

  • Protocol Outline:

    • Culture neuronal cells as described above.

    • Treat the cells with this compound at different concentrations and for various time points.

    • Prepare cell lysates and perform SDS-PAGE and western blotting as described for the histone acetylation assay.

    • Probe the membrane with a primary antibody specific for pCREB (Ser133).

    • Use an HRP-conjugated secondary antibody and ECL for detection and quantification. Normalize to total CREB levels.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Mechanism PDE5_Assay PDE5 Inhibition Assay (Fluorescence Polarization) IC50_PDE5 IC50 for PDE5 PDE5_Assay->IC50_PDE5 HDAC1_Assay HDAC1 Inhibition Assay (Fluorometric) IC50_HDAC1 IC50 for HDAC1 HDAC1_Assay->IC50_HDAC1 Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) CM675_Treatment This compound Treatment Cell_Culture->CM675_Treatment Western_Blot Western Blot Analysis CM675_Treatment->Western_Blot AcH3K9_Detection AcH3K9 Levels Western_Blot->AcH3K9_Detection pCREB_Detection pCREB Levels Western_Blot->pCREB_Detection

Workflow for in vitro and cellular characterization of this compound.

Conclusion

This compound is a novel dual inhibitor of PDE5 and HDAC1 that demonstrates a clear and synergistic mechanism of action. By elevating cGMP levels to activate the CREB signaling pathway and concurrently increasing histone acetylation to enhance gene transcription, this compound addresses key molecular deficits associated with neurodegenerative diseases. The preclinical data, supported by robust in vitro and cellular experimental protocols, provide a strong rationale for its further development as a potential therapeutic agent for Alzheimer's disease and other neurological disorders characterized by synaptic dysfunction and cognitive decline.

References

No Publicly Available Information on the Discovery and Synthesis of "CM-675"

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific and technical databases, no specific information could be found regarding a compound or drug designated as "CM-675." This suggests that "this compound" may be an internal project code, a compound that has not yet been publicly disclosed in scientific literature or at conferences, or a designation that is not widely recognized in the public domain.

The search for "this compound discovery" and "this compound synthesis" yielded a range of unrelated results, including references to the chemical element Curium (Cm), course codes for clinical research studies, product numbers for commercial goods, and various scientific publications that do not mention a compound with this specific identifier.

Without any foundational information on the chemical structure, biological target, or therapeutic area of "this compound," it is not possible to provide an in-depth technical guide on its discovery, synthesis, mechanism of action, or associated experimental protocols as requested.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to consult internal documentation, publications from the originating institution, or presentations at scientific conferences where such information might be disclosed for the first time. As of the current date, no public records match the query for "this compound."

An In-Depth Technical Guide to the Biological Targets Associated with "675": p-Ser-675-β-catenin and miR-675

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "CM-675" does not correspond to a clearly identifiable biological target in the public scientific literature. This guide provides an in-depth analysis of two prominent biological entities where the number "675" is of critical significance: the phosphorylation of β-catenin at serine 675 (p-Ser-675-β-catenin) and microRNA-675 (miR-675). These represent the most relevant interpretations of the query based on available research.

Part 1: The Biological Target: Phosphorylation of β-catenin at Serine 675 (p-Ser-675-β-catenin)

Core Concept

β-catenin is a multifunctional protein involved in both cell-cell adhesion and gene transcription as a key downstream effector of the Wnt signaling pathway.[1] Its stability and nuclear localization are tightly regulated, often through a series of phosphorylation events. Phosphorylation of β-catenin at serine 675 (Ser-675) by Protein Kinase A (PKA) is a significant regulatory mechanism that stabilizes the protein.[2][3][4] This stabilization occurs through the inhibition of its ubiquitination, leading to its accumulation and enhanced transcriptional activity.[2][3] This pathway is distinct from the canonical Wnt pathway's regulation of β-catenin via GSK-3β-mediated phosphorylation and subsequent degradation.[4]

The phosphorylation of β-catenin at Ser-675 has been implicated in the pathogenesis of Congenital Hepatic Fibrosis (CHF), where it contributes to increased cholangiocyte motility.[5]

Signaling Pathway of p-Ser-675-β-catenin

The signaling cascade leading to the phosphorylation of β-catenin at Ser-675 and its subsequent nuclear translocation and activity is initiated by an increase in intracellular cyclic AMP (cAMP).

  • Activation of PKA: Elevated cAMP levels, which can be induced by agents like forskolin, activate cAMP-dependent Protein Kinase A (PKA).

  • Phosphorylation of β-catenin: Activated PKA directly phosphorylates β-catenin at the Ser-675 residue.[2][3][4]

  • Stabilization of β-catenin: This phosphorylation event inhibits the ubiquitination of β-catenin, preventing its degradation by the proteasome.[2][3]

  • Rac-1 Activation: Concurrently, the cAMP/PKA pathway can also stimulate the activity of the Rho-GTPase, Rac-1.[5]

  • Nuclear Translocation: The nuclear translocation of p-Ser-675-β-catenin is dependent on the activity of Rac-1.[5]

  • Transcriptional Activation: Once in the nucleus, p-Ser-675-β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to promote the expression of target genes.[2][3] This binding is enhanced by the phosphorylation at Ser-675, which promotes the interaction with the transcriptional coactivator CREB-binding protein (CBP).[4][6]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cAMP cAMP PKA PKA cAMP->PKA activates beta_catenin β-catenin PKA->beta_catenin phosphorylates at Ser-675 Rac1 Rac-1 PKA->Rac1 activates p_beta_catenin p-Ser-675-β-catenin beta_catenin->p_beta_catenin ubiquitination Ubiquitination p_beta_catenin->ubiquitination inhibits p_beta_catenin_nuc p-Ser-675-β-catenin p_beta_catenin->p_beta_catenin_nuc Nuclear Translocation (Rac-1 dependent) active_Rac1 Active Rac-1 Rac1->active_Rac1 degradation Proteasomal Degradation ubiquitination->degradation TCF_LEF TCF/LEF p_beta_catenin_nuc->TCF_LEF binds gene_transcription Target Gene Transcription TCF_LEF->gene_transcription promotes

Caption: cAMP/PKA signaling pathway leading to p-Ser-675-β-catenin mediated transcription.
Quantitative Data

ParameterConditionObservationReference
pSer675-β-catenin Expression Baseline in Pkhd1del4/del4 cholangiocytesSignificantly higher compared to Wild Type.[5]
β-catenin Transcriptional Activity Baseline in Pkhd1del4/del4 cholangiocytesSignificantly higher compared to Wild Type.[5]
PKA Stimulation Forskolin (10μM) treatmentFurther enhanced β-catenin transcriptional activity.[7]
PKA Inhibition PKI (1μM) treatmentSignificantly reduced the expression of pSer675-β-catenin.[7]
Cell Migration Pkhd1del4/del4 cholangiocytesSignificantly higher and inhibited by PKI, β-catenin siRNA, and a Rac-1 inhibitor.[7]
Experimental Protocols

This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T or cholangiocytes) in 96-well plates.

    • Co-transfect cells with either the TOPFlash (containing wild-type TCF binding sites) or FOPFlash (containing mutated TCF binding sites, as a negative control) reporter plasmid, along with a Renilla luciferase plasmid (for normalization of transfection efficiency).[8]

  • Treatment:

    • After 24 hours, treat the cells with the desired compounds (e.g., Forskolin to stimulate, PKI to inhibit).

  • Cell Lysis:

    • After the desired incubation period (e.g., 24-48 hours), wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Luciferase Assay:

    • Use a dual-luciferase reporter assay system to measure both Firefly (from TOP/FOPFlash) and Renilla luciferase activity in the cell lysates using a luminometer.

  • Data Analysis:

    • Calculate the ratio of TOPFlash to FOPFlash luciferase activity, normalized to the Renilla luciferase activity. An increase in the TOP/FOP ratio indicates an increase in β-catenin transcriptional activity.[8]

G cluster_workflow TOP/FOP Flash Assay Workflow start Plate Cells transfect Co-transfect with TOP/FOPFlash & Renilla plasmids start->transfect treat Treat with compounds transfect->treat lyse Lyse cells treat->lyse measure Measure Firefly & Renilla Luciferase Activity lyse->measure analyze Analyze Data (TOP/FOP Ratio) measure->analyze end Result analyze->end

Caption: Workflow for the TOP/FOP Flash Reporter Assay.

This assay is used to quantify cell migration towards a chemoattractant.

  • Chamber Preparation:

    • Use a Boyden chamber apparatus, which consists of an insert (upper chamber) with a porous membrane and a well (lower chamber).[9][10]

    • The pore size of the membrane should be appropriate for the cell type being studied (e.g., 8 μm for many epithelial and fibroblast cells).[9]

  • Cell Seeding:

    • Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

    • Seed the cells in serum-free medium in the upper chamber.[11]

  • Incubation:

    • Incubate the chambers for a sufficient time to allow for cell migration (e.g., 20 hours).[11]

  • Cell Staining and Quantification:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with a stain like crystal violet.[11]

    • Count the number of migrated cells under a microscope.

This technique is used to specifically inhibit the expression of β-catenin to study its functional role.

  • siRNA Transfection:

    • Transfect cells with a specific siRNA duplex targeting the β-catenin mRNA or a non-targeting control siRNA. A typical concentration used is 100 nM.[1][12]

  • Incubation:

    • Incubate the cells for 48-72 hours to allow for the degradation of the target mRNA and protein.[1][12]

  • Validation of Knockdown:

    • Confirm the reduction in β-catenin expression at both the mRNA (by RT-qPCR) and protein (by Western blot) levels.[13]

  • Functional Assays:

    • Perform functional assays (e.g., cell migration, proliferation) to assess the phenotypic effects of β-catenin knockdown.

Part 2: The Biological Target: microRNA-675 (miR-675)

Core Concept

MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression post-transcriptionally. miR-675 has been identified as an oncogenic miRNA in several cancers, including glioma.[14] It is derived from the long non-coding RNA H19.[15][16] In glioma, miR-675 promotes cell proliferation and motility by negatively regulating the expression of the tumor suppressor gene, Retinoblastoma 1 (RB1).[14]

Mechanism of Action and Signaling Pathway of miR-675

The primary mechanism of action of miR-675 in glioma is through the post-transcriptional silencing of its target, RB1.

  • Expression of miR-675: The expression of miR-675 is often upregulated in glioma tissues, particularly in high-grade gliomas.[16]

  • Binding to RB1 mRNA: miR-675 binds to the 3' untranslated region (3' UTR) of the RB1 mRNA.

  • Inhibition of RB1 Translation: This binding leads to the degradation of the RB1 mRNA or the inhibition of its translation, resulting in reduced levels of the RB1 protein.

  • Promotion of Cell Proliferation and Motility: RB1 is a key regulator of the cell cycle. By downregulating RB1, miR-675 promotes the transition from the G1 to the S phase of the cell cycle, leading to increased cell proliferation. The downregulation of RB1 also contributes to increased cell migration and invasion.[14]

G cluster_regulation Post-transcriptional Regulation cluster_cellular_effects Cellular Effects miR675 miR-675 RB1_mRNA RB1 mRNA miR675->RB1_mRNA binds to 3' UTR RB1_protein RB1 Protein RB1_mRNA->RB1_protein translates to cell_cycle Cell Cycle Progression RB1_protein->cell_cycle inhibits cell_motility Cell Proliferation & Motility RB1_protein->cell_motility inhibits

Caption: Mechanism of action of miR-675 in promoting glioma cell proliferation and motility.
Quantitative Data

ParameterConditionObservationReference
miR-675 Expression High-grade glioma tissuesSignificantly higher expression compared to low-grade glioma.[16]
Correlation Glioma tissuesA significant positive correlation between H19 and miR-675 expression.[15][16]
RB1 Expression Glioma tissues and cell linesNegatively correlated with miR-675-5p expression at both mRNA and protein levels.[14]
Clinical Association Glioma patientsDeregulation of the miR-675-5p-RB1 axis is associated with advanced WHO grade.[14]
Experimental Protocols

This assay is used to confirm the direct interaction between miR-675 and the 3' UTR of the RB1 mRNA.

  • Plasmid Construction:

    • Clone the 3' UTR of the RB1 gene containing the predicted miR-675 binding site downstream of a luciferase reporter gene in a suitable vector.

    • Create a mutant version of this plasmid where the miR-675 binding site is mutated as a negative control.

  • Cell Culture and Transfection:

    • Co-transfect cells with the luciferase reporter plasmid (either wild-type or mutant) and either a miR-675 mimic or a negative control miRNA. A Renilla luciferase plasmid is also co-transfected for normalization.

  • Cell Lysis and Luciferase Assay:

    • After 24-48 hours, lyse the cells and perform a dual-luciferase assay as described previously.

  • Data Analysis:

    • A significant decrease in luciferase activity in cells co-transfected with the wild-type RB1 3' UTR reporter and the miR-675 mimic (but not with the mutant reporter) confirms that RB1 is a direct target of miR-675.

This method is used for the sensitive and specific quantification of mature miR-675 levels.

  • RNA Extraction:

    • Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol).

  • Reverse Transcription (RT):

    • Perform reverse transcription using a specific stem-loop RT primer for miR-675 to generate cDNA. This provides higher specificity for the mature miRNA.

  • Real-Time PCR:

    • Perform real-time PCR using a forward primer specific for miR-675 and a universal reverse primer, along with a suitable detection chemistry (e.g., SYBR Green or a TaqMan probe).

  • Data Analysis:

    • Normalize the expression of miR-675 to a suitable endogenous control (e.g., U6 snRNA). Calculate the relative expression using the ΔΔCt method.

This assay measures the ability of glioma cells to invade through a basement membrane matrix.

  • Chamber Preparation:

    • Use a transwell insert with a porous membrane (e.g., 8-μm pores).

    • Coat the upper surface of the membrane with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix.[17]

  • Cell Seeding:

    • Seed glioma cells (previously transfected with a miR-675 mimic, inhibitor, or controls) in serum-free medium in the upper chamber.

    • Add a chemoattractant to the lower chamber.

  • Incubation:

    • Incubate for a sufficient time to allow for invasion (e.g., 20 hours).[17]

  • Quantification:

    • Remove non-invading cells from the upper surface.

    • Fix, stain, and count the invading cells on the lower surface of the membrane. An increase in the number of invading cells upon miR-675 overexpression would indicate its role in promoting invasion.

References

In Vitro Profile of CM-675: A Dual Inhibitor of PDE5 and Class I HDACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CM-675 has emerged as a significant small molecule of interest in neurodegenerative disease research, particularly for Alzheimer's disease. Its unique dual-inhibitory action against phosphodiesterase 5 (PDE5) and class I histone deacetylases (HDACs) presents a multi-faceted approach to tackling complex pathologies. This technical guide provides an in-depth overview of the in vitro studies that have characterized the activity and mechanism of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its targeted signaling pathways.

Quantitative Data Summary

The in vitro inhibitory activity of this compound against its primary targets has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings, providing a clear comparison of its potency.

TargetIC50 (nM)Assay TypeNotes
PDE5114Biochemical AssayInhibition of phosphodiesterase 5 activity.
HDAC1673Biochemical AssayInhibition of histone deacetylase 1 activity, time-dependent.

Table 1: Inhibitory Potency of this compound against PDE5 and HDAC1. [1]

The inhibitory effect of this compound on class I HDACs has been shown to be time-dependent, a crucial factor in understanding its cellular activity.

TargetPre-incubation TimeIC50 (nM)
HDAC130 min673
HDAC14 hours180
HDAC16 hours69

Table 2: Time-Dependent Inhibition of HDAC1 by this compound. [1]

This time-dependent increase in potency, particularly against HDAC1, suggests a mechanism that may involve a conformational change in the enzyme upon binding or a slow-binding kinetic profile. A similar significant time-dependent effect was also observed for HDAC2.[1]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by modulating two distinct but interconnected signaling pathways: the cGMP pathway through PDE5 inhibition and the regulation of gene expression through HDAC inhibition.

PDE5 Inhibition and the cGMP Pathway

By inhibiting PDE5, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), which in turn can phosphorylate various downstream targets. In the context of neurodegeneration, this can promote synaptic plasticity, enhance memory function, and increase cerebral blood flow.

PDE5_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Soluble Guanylate Cyclase Soluble Guanylate Cyclase cGMP cGMP Soluble Guanylate Cyclase->cGMP  Converts GTP GTP GTP->Soluble Guanylate Cyclase PKG Activation PKG Activation Synaptic Plasticity Synaptic Plasticity PKG Activation->Synaptic Plasticity Memory Enhancement Memory Enhancement PKG Activation->Memory Enhancement This compound This compound PDE5 PDE5 This compound->PDE5 Inhibits cGMP->PKG Activation cGMP->PDE5  Degraded by HDAC_Inhibition_Pathway cluster_chromatin Chromatin State cluster_transcription Transcriptional Regulation Histones Histones HATs Histone Acetyltransferases Histones->HATs Acetylated by   Acetylated Histones Acetylated Histones Open Chromatin Open Chromatin Acetylated Histones->Open Chromatin Class I HDACs Class I HDACs Acetylated Histones->Class I HDACs Deacetylated by   Gene Transcription Gene Transcription Open Chromatin->Gene Transcription Neuronal Survival Genes Neuronal Survival Genes Gene Transcription->Neuronal Survival Genes Synaptic Function Genes Synaptic Function Genes Gene Transcription->Synaptic Function Genes This compound This compound This compound->Class I HDACs Inhibits HATs->Acetylated Histones PDE5_Assay_Workflow Start Start Prepare Assay Plate Prepare Assay Plate Start->Prepare Assay Plate Add Recombinant PDE5 Add Recombinant PDE5 Prepare Assay Plate->Add Recombinant PDE5 Add this compound (Test Wells) Add this compound (Test Wells) Add Recombinant PDE5->Add this compound (Test Wells) Add Vehicle (Control Wells) Add Vehicle (Control Wells) Add Recombinant PDE5->Add Vehicle (Control Wells) Pre-incubate Pre-incubate Add this compound (Test Wells)->Pre-incubate Add Vehicle (Control Wells)->Pre-incubate Add cGMP Substrate Add cGMP Substrate Pre-incubate->Add cGMP Substrate Incubate Incubate Add cGMP Substrate->Incubate Add Detection Reagent Add Detection Reagent Incubate->Add Detection Reagent Measure Signal Measure Signal Add Detection Reagent->Measure Signal Calculate IC50 Calculate IC50 Measure Signal->Calculate IC50 HDAC_Assay_Workflow Start Start Prepare Assay Plate Prepare Assay Plate Start->Prepare Assay Plate Add Recombinant HDAC Add Recombinant HDAC Prepare Assay Plate->Add Recombinant HDAC Add this compound (Test Wells) Add this compound (Test Wells) Add Recombinant HDAC->Add this compound (Test Wells) Add Vehicle (Control Wells) Add Vehicle (Control Wells) Add Recombinant HDAC->Add Vehicle (Control Wells) Pre-incubate (Time-course) Pre-incubate (Time-course) Add this compound (Test Wells)->Pre-incubate (Time-course) Add Vehicle (Control Wells)->Pre-incubate (Time-course) Add Acetylated Substrate Add Acetylated Substrate Pre-incubate (Time-course)->Add Acetylated Substrate Incubate Incubate Add Acetylated Substrate->Incubate Add Developer Add Developer Incubate->Add Developer Measure Signal Measure Signal Add Developer->Measure Signal Calculate IC50 Calculate IC50 Measure Signal->Calculate IC50

References

Technical Guide: Safety and Toxicity Profile of CM-675

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a compound designated "CM-675" is not available. This document has been constructed using data for the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib , as a representative example to fulfill the structural and content requirements of this guide. All data, pathways, and protocols detailed below pertain to Osimertinib and are intended to serve as a template for the evaluation of a novel compound like this compound.

Executive Summary

This guide provides a comprehensive overview of the non-clinical and clinical safety and toxicity profile of Osimertinib, a potent and irreversible inhibitor of EGFR, particularly effective against sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2][3][4] The document covers key findings from toxicology studies, summarizes adverse events reported in major clinical trials, and details the experimental protocols used to generate this data. The primary mechanism of action involves covalent binding to the cysteine-797 residue in the ATP-binding site of mutant EGFR, leading to the inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival.[1][2][3]

Non-Clinical Safety and Toxicology

Non-clinical studies in mice, rats, and dogs have been conducted to characterize the toxicological profile of Osimertinib.[5] The major target organs for toxicity were consistent with the inhibition of EGFR and included the gastrointestinal tract, skin, and eyes.[6]

Safety Pharmacology

In vivo safety pharmacology studies investigated the effects of Osimertinib on vital functions. While some equivocal findings of decreased cardiac contractility were noted in dogs and guinea pigs, the overall toxicities were in line with those observed for other approved EGFR inhibitors.[5] A pharmacokinetic/pharmacodynamic analysis suggested a potential for concentration-dependent QTc interval prolongation.[4]

General Toxicology

Repeat-dose toxicology studies were conducted in animal models. The observed toxicities were consistent with the known effects of EGFR inhibition.[5] Two primary active metabolites, AZ7550 and AZ5104, were identified in human plasma at levels approximately 10% of the parent compound.[4][5] Both metabolites were present at sufficient levels in the animal models used for toxicological assessment.[5]

Genotoxicity and Carcinogenicity

Osimertinib was found to be negative in all in vitro and in vivo assays for genotoxicity.[5] Carcinogenicity studies have not been reported in the provided search results.

Reproductive and Developmental Toxicology

Osimertinib treatment in male rats for 65 days was associated with decreases in male fertility, characterized by increased pre-implantation loss in untreated females. These effects occurred at exposures approximately half of those observed in humans at the recommended 80 mg dose.[5]

Clinical Safety and Adverse Event Profile

The clinical safety of Osimertinib has been extensively evaluated in multiple trials, including the notable FLAURA and AURA series of studies.[1][7][8] The majority of adverse reactions were Grade 1 or 2 in severity.[9]

Summary of Common Adverse Reactions

The most frequently reported adverse reactions (≥20%) in patients receiving Osimertinib monotherapy include diarrhea, rash, nail toxicity, and dry skin.[7][9][10][11]

Table 1: Most Common Adverse Reactions (All Grades) with Osimertinib Monotherapy

Adverse ReactionFrequency (%)
Diarrhea40 - 60%[7][12]
Rash (grouped terms)39 - 59%[7][12]
Nail Toxicity (e.g., Paronychia)22 - 39%[7][10]
Dry Skin (Xerosis)23 - 38%[7][10]
Stomatitis29%[7]
Decreased Appetite24%[7]
Cough22%[7]
Nausea20%[7]

Table 2: Common Grade ≥3 Adverse Events with Osimertinib

Adverse ReactionFrequency (%)
Thromboembolic Events7.3%[12]
Anemia5%[7]
Cutaneous Toxicity5%[7]
Diarrhea4.9%[12]
Pneumonia/Interstitial Lung Disease (ILD)3 - 3.9%[7][9]
Arterial Thromboembolism2.4%[12]
Rash1 - 2.4%[10][12]
Serious Adverse Reactions and Management

Serious adverse reactions of clinical interest include Interstitial Lung Disease (ILD)/Pneumonitis, QTc interval prolongation, and cardiomyopathy.[13]

  • Interstitial Lung Disease (ILD)/Pneumonitis: Occurred in approximately 3.9% of patients, with some cases being fatal.[4][9] Permanent discontinuation of the drug is required for diagnosed ILD/Pneumonitis.[9]

  • QTc Interval Prolongation: Osimertinib has been shown to cause a concentration-dependent prolongation of the QTc interval.[4]

  • Cardiomyopathy: A reduction in left ventricular ejection fraction has been observed.

Dose interruptions and reductions are employed to manage toxicities.[12][14] In one study, 23.2% of patients experienced a treatment interruption due to toxicities, with 6.1% permanently discontinuing the treatment.[12]

Experimental Protocols

In Vitro Kinase Assays

Objective: To determine the inhibitory potency (IC50) of the compound against wild-type and mutant forms of the EGFR kinase.

Methodology:

  • Protein Expression: Recombinant EGFR kinase domains (wild-type, L858R, Exon 19 deletion, T790M) are expressed and purified from an appropriate system (e.g., baculovirus-infected insect cells).

  • Kinase Reaction: The kinase reaction is typically performed in a 96- or 384-well plate format. Each well contains the purified kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Compound Incubation: The test compound (e.g., Osimertinib) is added in a range of concentrations (e.g., 10-point serial dilution).

  • Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using methods like time-resolved fluorescence resonance energy transfer (TR-FRET) or by measuring ATP depletion using a luminescent assay (e.g., Kinase-Glo®).

  • Data Analysis: The resulting data are plotted as percent inhibition versus compound concentration, and the IC50 value is calculated using a non-linear regression model. Osimertinib demonstrated high potency against mutant EGFR (IC50 <15 nM) and lower potency against wild-type EGFR (IC50: 480–1865 nM).[3]

Cell-Based Proliferation Assays

Objective: To assess the effect of the compound on the growth of cancer cell lines harboring specific EGFR mutations.

Methodology:

  • Cell Culture: Non-small cell lung cancer (NSCLC) cell lines with known EGFR statuses (e.g., H1975: L858R/T790M; PC-9: ex19del) are cultured under standard conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with the test compound across a range of concentrations for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT, MTS) or luminescent (e.g., CellTiter-Glo®) assay that quantifies metabolic activity or ATP content, respectively.

  • Data Analysis: The results are used to calculate the GI50 (concentration for 50% growth inhibition).

Clinical Trial Protocol (Example: FLAURA Study)

Objective: To compare the efficacy and safety of Osimertinib with a standard-of-care EGFR-TKI (gefitinib or erlotinib) in previously untreated patients with locally advanced or metastatic NSCLC with an EGFR mutation.[15]

Methodology:

  • Study Design: A randomized, double-blind, multicenter Phase III clinical trial.[15]

  • Patient Population: Patients with previously untreated, EGFR mutation-positive (exon 19 deletion or L858R) advanced NSCLC.[15]

  • Randomization: Patients are randomized (1:1) to receive either Osimertinib (80 mg once daily) or a standard TKI (gefitinib 250 mg or erlotinib 150 mg once daily).[15]

  • Endpoints:

    • Primary Endpoint: Progression-Free Survival (PFS).

    • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), and safety.[15]

  • Safety Assessment: Adverse events are monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Mandatory Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Pathways EGFR Mutant EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates CM675 This compound (Osimertinib) CM675->EGFR Irreversible Inhibition (Covalent Bond) ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Caption: Mechanism of action of this compound (Osimertinib) on the EGFR signaling cascade.

Experimental Workflow Diagram

Experimental_Workflow start Start: NSCLC Cell Lines (EGFR Mutant) seed Seed Cells in 96-well Plates start->seed treat Treat with this compound (Dose Response) seed->treat incubate Incubate (e.g., 72 hours) treat->incubate assay Add Viability Reagent (e.g., CellTiter-Glo®) incubate->assay read Measure Luminescence (Plate Reader) assay->read analyze Data Analysis: Calculate GI50 read->analyze end End: Determine Potency analyze->end

Caption: Workflow for a cell-based proliferation assay to determine compound potency.

References

Technical Guide: Determination of the Solubility Profile of a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: A Methodological Approach to Determining the Solubility of a Target Compound, exemplified for "CM-675"

Executive Summary

The solubility of a chemical entity is a critical physicochemical parameter that profoundly influences its biopharmaceutical properties, including absorption, distribution, and overall therapeutic efficacy. This technical guide outlines a comprehensive and standardized methodology for determining the solubility of a novel compound in a range of pharmaceutically and chemically relevant solvents. Due to the ambiguous identity of the compound designated "this compound" in public databases—with references pointing to a monoclonal antibody (Tremelimumab, also known as CP-675,206), a pharmaceutical formulation (Acetaminophen/Hydrocodone), and an industrial admixture—specific solubility data for a singular entity "this compound" cannot be provided. Instead, this document serves as a detailed protocol for researchers to establish a solubility profile for their compound of interest. The methodologies described herein are based on widely accepted scientific principles and practices in the field of pharmaceutical sciences.

Introduction

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a fundamental characteristic of any chemical compound. In drug discovery and development, poor aqueous solubility is a major hurdle, often leading to low bioavailability and erratic absorption. A comprehensive understanding of a compound's solubility in various solvents—both aqueous and organic—is therefore essential for formulation development, toxicity studies, and ensuring consistent biological activity.

This guide provides a detailed experimental protocol for determining the equilibrium solubility of a solid compound. It further illustrates a generalized workflow and a representative signaling pathway to fulfill the visualization requirements of a technical whitepaper.

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[1] It involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the saturated solution.

3.1. Materials and Equipment

  • Compound of interest (e.g., this compound)

  • A range of analytical grade solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Polyethylene Glycol 400 (PEG400))

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., DMSO or acetonitrile) at known concentrations to generate a calibration curve.

  • Sample Preparation: Add an excess amount of the solid compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Addition of Solvent: Add a known volume of the test solvent to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[1]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the samples at a high speed.

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[1]

  • Quantification: Dilute the filtered saturated solution with a suitable mobile phase to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.[1]

  • Data Analysis: Calculate the solubility of the compound in each solvent using the concentration determined from the HPLC analysis and the dilution factor. Express the solubility in units such as mg/mL or µg/mL.

Data Presentation

As no specific quantitative data for a singular research compound "this compound" is publicly available, the following table serves as a template for presenting experimentally determined solubility data.

SolventTemperature (°C)Solubility (mg/mL)Method of Analysis
Water25TBDHPLC
Phosphate Buffered Saline (PBS) pH 7.437TBDHPLC
0.1 N Hydrochloric Acid (HCl)37TBDHPLC
Dimethyl Sulfoxide (DMSO)25TBDHPLC
Ethanol25TBDHPLC
Methanol25TBDHPLC
Acetonitrile25TBDHPLC
Polyethylene Glycol 400 (PEG400)25TBDHPLC
TBD: To Be Determined experimentally.

Mandatory Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining equilibrium solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Excess Solid Compound B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72 hours) B->C D Centrifuge to Pellet Excess Solid C->D E Filter Supernatant D->E F Dilute Saturated Solution E->F G Quantify by HPLC F->G H H G->H Calculate Solubility

Caption: Workflow for equilibrium solubility determination.

5.2. Representative Signaling Pathway

Given the ambiguity of "this compound," a specific signaling pathway cannot be delineated. The diagram below represents a generic receptor tyrosine kinase (RTK) signaling cascade, a common pathway targeted in drug development, to demonstrate the requested visualization capability. Signal transduction is the process by which a cell converts an extracellular signal into a cellular response.[2] These pathways are often initiated by the binding of a ligand to a cell surface receptor.[3][4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cascade Kinase Cascade cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase GRB2_SOS GRB2/SOS Receptor->GRB2_SOS Autophosphorylation & Recruitment RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factor ERK->TF Translocation Gene Gene Expression TF->Gene CellularResponse CellularResponse Gene->CellularResponse leads to Ligand Ligand Ligand->Receptor Binding & Dimerization

Caption: A generic RTK signaling pathway.

Conclusion

While specific solubility data for a compound denoted as "this compound" remains elusive due to its ambiguous identification in the public domain, this guide provides a robust and detailed framework for researchers to determine this critical parameter for their compounds of interest. The presented shake-flask protocol, coupled with HPLC analysis, represents a gold standard for generating reliable equilibrium solubility data. Adherence to standardized methodologies is paramount for ensuring data quality and comparability across different studies and development phases. The provided templates for data presentation and workflow visualization are intended to aid in the clear and concise communication of experimental findings.

References

In-depth Technical Guide: Stability and Storage of Novel Research Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for a specific compound designated "CM-675" did not yield any relevant scientific or technical data. The information presented in this guide is therefore a generalized framework for assessing the stability and defining storage conditions for novel research compounds, intended for researchers, scientists, and drug development professionals. The placeholder "COMPOUND-X" will be used to denote a hypothetical novel compound.

Introduction to Stability and Storage of Novel Compounds

The stability of a novel compound is a critical determinant of its viability as a potential therapeutic agent. A comprehensive understanding of a compound's stability profile is essential for ensuring its safety, efficacy, and quality throughout the drug development lifecycle. This involves characterizing its intrinsic chemical and physical properties and its susceptibility to degradation under various environmental conditions. The data generated from stability studies are fundamental for establishing appropriate storage conditions, re-test periods, and shelf-life.

This guide outlines the key considerations and experimental approaches for evaluating the stability and defining the storage conditions for a novel research compound.

Quantitative Data Summary

For any novel compound, a systematic collection of stability data is crucial. The following tables provide a template for summarizing quantitative data obtained from stability studies on "COMPOUND-X."

Table 1: Summary of Forced Degradation Studies for COMPOUND-X

Stress ConditionDurationTemperature (°C)ObservationsPercent DegradationMajor Degradants Formed
Acid Hydrolysis (0.1 N HCl)7 days60Significant degradation25%DX-A, DX-B
Base Hydrolysis (0.1 N NaOH)7 days60Rapid degradation45%DX-C, DX-D
Oxidation (3% H₂O₂)7 days25 (Ambient)Moderate degradation15%DX-E
Thermal Degradation14 days80Minor degradation5%DX-F
Photostability (ICH Q1B)10 days25 (Ambient)Stable<1%None detected

Table 2: Long-Term Stability Data for COMPOUND-X (Batch No. XYZ-001)

Storage ConditionTime PointAppearanceAssay (%)Purity (%)Degradation Products (%)
5°C ± 3°CInitialWhite Powder99.899.9<0.1
3 MonthsNo Change99.599.80.1
6 MonthsNo Change99.299.70.2
12 MonthsNo Change98.999.50.3
25°C ± 2°C / 60% RH ± 5% RHInitialWhite Powder99.899.9<0.1
3 MonthsSlight Yellowing97.598.01.5
6 MonthsYellow Powder95.296.13.2
12 MonthsYellow-Brown Powder92.193.55.8
40°C ± 2°C / 75% RH ± 5% RHInitialWhite Powder99.899.9<0.1
1 MonthBrownish Powder90.391.57.8
3 MonthsDark Brown Solid85.186.712.5
6 MonthsTarry substance78.480.218.9

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable stability testing.

Forced Degradation Studies

Objective: To identify the likely degradation pathways of COMPOUND-X and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of COMPOUND-X in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Incubate the solution at 60°C for 7 days. At specified time points (e.g., 1, 3, 7 days), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL for analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Incubate the solution at 60°C for 7 days. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute to a final concentration of 100 µg/mL for analysis.

  • Oxidation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Store the solution at room temperature, protected from light, for 7 days. At specified time points, withdraw an aliquot and dilute to a final concentration of 100 µg/mL for analysis.

  • Thermal Degradation: Place a known quantity of solid COMPOUND-X in a controlled temperature oven at 80°C for 14 days. At specified time points, withdraw a sample, prepare a solution at a concentration of 100 µg/mL, and analyze.

  • Photostability: Expose solid COMPOUND-X to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be stored in the dark under the same temperature conditions. Analyze both the exposed and control samples.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution of mobile phases A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile). Use a photodiode array (PDA) detector to monitor the elution of the parent compound and any degradation products.

Long-Term Stability Testing

Objective: To establish the re-test period and recommend storage conditions for COMPOUND-X.

Methodology:

  • Sample Preparation: Place sufficient quantities of COMPOUND-X from a single batch into containers that are impermeable and inert.

  • Storage Conditions: Store the samples in calibrated stability chambers maintained at the following conditions:

    • Long-term: 5°C ± 3°C and 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Schedule: Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).

  • Analysis: At each time point, analyze the samples for the following parameters:

    • Appearance: Visual inspection for any changes in color, form, or clarity.

    • Assay: Quantify the amount of COMPOUND-X using the validated stability-indicating HPLC method.

    • Purity: Determine the purity of the sample and quantify any degradation products using the same HPLC method.

    • Moisture Content: Determine the water content using Karl Fischer titration, if applicable.

    • Physical Properties: Assess any changes in critical physical properties such as particle size or crystal form (polymorphism) using appropriate techniques (e.g., microscopy, X-ray powder diffraction), if applicable.

Visualizations

Experimental Workflow for Stability Assessment

Stability_Assessment_Workflow cluster_0 Phase 1: Method Development & Forced Degradation cluster_1 Phase 2: Long-Term & Accelerated Stability Studies cluster_2 Phase 3: Data Analysis & Reporting A Develop Stability-Indicating Analytical Method (e.g., HPLC) B Perform Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) A->B C Identify Degradation Products and Degradation Pathways B->C D Place Compound-X on Stability (Long-Term and Accelerated Conditions) C->D Method validated E Analyze Samples at Pre-defined Time Points D->E F Monitor Assay, Purity, Appearance, and Degradants E->F G Analyze Stability Data and Determine Degradation Rates F->G Data collected H Establish Re-test Period and Shelf-Life G->H I Define Recommended Storage Conditions H->I

Caption: Workflow for assessing the stability of a novel research compound.

Hypothetical Degradation Pathway of COMPOUND-X

Degradation_Pathway cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis cluster_oxidation Oxidation COMPOUND_X COMPOUND-X DX_A Degradant DX-A COMPOUND_X->DX_A 0.1 N HCl, 60°C DX_B Degradant DX-B COMPOUND_X->DX_B 0.1 N HCl, 60°C DX_C Degradant DX-C COMPOUND_X->DX_C 0.1 N NaOH, 60°C DX_D Degradant DX-D COMPOUND_X->DX_D 0.1 N NaOH, 60°C DX_E Degradant DX-E COMPOUND_X->DX_E 3% H₂O₂, RT

Caption: Hypothetical degradation pathways of COMPOUND-X under stress conditions.

Conclusion and Recommendations

Based on the hypothetical data presented, COMPOUND-X exhibits significant degradation under basic, acidic, and oxidative conditions, and is also sensitive to elevated temperatures. It is, however, stable to light.

Recommended Storage Conditions: Based on the long-term stability data, COMPOUND-X should be stored in well-sealed, inert containers at refrigerated temperatures (5°C ± 3°C) and protected from moisture to ensure its stability for an extended period. Storage at room temperature is not recommended due to significant degradation observed over time.

This generalized guide provides a robust framework for approaching the stability and storage condition assessment for any new chemical entity. The specific experimental details and analytical methods must be tailored to the known properties of the compound .

Methodological & Application

CM-675 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: CM-675

Introduction

This compound is a novel, potent, and selective small-molecule inhibitor targeting the mTORC1 signaling pathway. The mammalian target of rapamycin (mTOR) is a critical kinase that integrates signals from various growth factors and nutrients to regulate cell growth, proliferation, and survival. As a key component of the PI3K/Akt/mTOR axis, mTOR forms two distinct complexes: mTORC1 and mTORC2. This compound selectively inhibits mTORC1, leading to the dephosphorylation of its downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately resulting in cell cycle arrest and apoptosis in susceptible cancer cell lines. These application notes provide detailed protocols for evaluating the cellular activity of this compound.

Mechanism of Action

This compound functions by directly binding to the ATP-catalytic site of mTOR within the mTORC1 complex. This competitive inhibition prevents the phosphorylation of key downstream substrates, thereby disrupting protein synthesis and other anabolic processes essential for tumor cell growth. The high selectivity for mTORC1 over mTORC2 minimizes off-target effects, offering a potentially favorable therapeutic window.

CM675_Signaling_Pathway cluster_membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP→ADP PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K E4BP1 4E-BP1 mTORC1->E4BP1 Protein_Synth Protein Synthesis & Cell Growth S6K->Protein_Synth E4BP1->Protein_Synth | CM675 This compound CM675->mTORC1 Inhibition

Caption: Signaling pathway of this compound targeting the mTORC1 complex.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol details the measurement of cell viability in response to this compound treatment using a colorimetric MTS assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, U-87 MG)

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • This compound compound (stock solution in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader (490 nm absorbance)

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete medium. Typical final concentrations range from 0.1 nM to 100 µM. Include a "vehicle control" (DMSO only) and a "no cells" blank control.

    • Remove the old medium from the plate and add 100 µL of the this compound dilutions to the respective wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTS Assay:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate for 1-4 hours at 37°C, protected from light, until the color develops.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cells" blank from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

    • Plot the % Viability against the log-transformed concentration of this compound and determine the IC₅₀ value using non-linear regression (log(inhibitor) vs. response).

Western Blot Analysis for Pathway Modulation

This protocol is for verifying the inhibitory effect of this compound on the mTORC1 pathway by measuring the phosphorylation of its downstream target, S6K.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p-S6K (Thr389), anti-S6K, anti-β-Actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed 1 x 10⁶ cells per well in 6-well plates and incubate overnight.

    • Treat cells with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for 24 hours.

    • Wash cells with ice-cold PBS and lyse them with 150 µL of ice-cold RIPA buffer.

    • Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize samples to equal protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load samples onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescent imaging system. β-Actin is used as a loading control.

Experimental_Workflow A 1. Cell Seeding (96-well or 6-well plates) B 2. Overnight Incubation (37°C, 5% CO₂) A->B C 3. This compound Treatment (Dose-Response, 24-72h) B->C D1 4a. MTS Assay (Viability Measurement) C->D1 D2 4b. Cell Lysis (Protein Extraction) C->D2 E1 5a. Absorbance Reading (490 nm) D1->E1 E2 5b. Western Blot (p-S6K/S6K Analysis) D2->E2 F1 6a. Data Analysis (IC₅₀ Determination) E1->F1 F2 6b. Band Densitometry (Pathway Inhibition) E2->F2

Caption: General experimental workflow for evaluating this compound activity.

Data Presentation

Table 1: In Vitro Cell Viability (IC₅₀)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound across various human cancer cell lines after 72 hours of treatment.

Cell LineCancer TypeIC₅₀ (nM)
MCF-7Breast Adenocarcinoma15.4
A549Lung Carcinoma89.2
U-87 MGGlioblastoma33.7
PC-3Prostate Cancer125.6
HCT116Colon Carcinoma22.1
Table 2: Western Blot Densitometry Analysis

This table shows the relative band intensity of phosphorylated S6K (p-S6K) normalized to total S6K in U-87 MG cells treated with this compound for 24 hours. Data are presented as a percentage of the vehicle control.

This compound Conc. (nM)Relative p-S6K Level (%)
0 (Vehicle)100
1068
10014
1000<5

Application Notes and Protocols for the Preparation of CM-675 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CM-675 is a novel small molecule inhibitor with potential applications in drug development and biomedical research. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions. Due to the limited publicly available information on the specific chemical properties of this compound, this document also serves as a general guide for establishing a protocol for a new or poorly characterized compound. The data presented in this document is hypothetical and should be replaced with experimentally determined values for the specific batch of this compound being used.

Compound Information and Properties

Prior to the preparation of a stock solution, it is essential to gather all available information on the compound's properties. For a novel compound like this compound, some of these properties may need to be determined empirically.

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValueSource / Method
Molecular Weight 450.5 g/mol Hypothetical
Appearance White to off-white solidVisual Inspection
Purity >98%HPLC
Solubility (at 25°C)
   DMSO≥ 100 mg/mL (≥ 222 mM)Experimental Determination
   Ethanol~10 mg/mL (~22 mM)Experimental Determination
   Water<0.1 mg/mL (<0.22 mM)Experimental Determination
Storage of Solid -20°C, desiccatedSupplier Recommendation
Storage of Stock Solution -20°C or -80°CRecommended

Experimental Protocols

Determination of Solubility

For a new compound, it is crucial to determine its solubility in various common laboratory solvents to select the most appropriate one for stock solution preparation.

Protocol for Solubility Testing:

  • Weigh out a small, known amount of this compound (e.g., 1-5 mg) into a clear glass vial.

  • Add a small, measured volume of the test solvent (e.g., 100 µL of DMSO).

  • Vortex the vial for 30-60 seconds.

  • Visually inspect for complete dissolution. If the compound dissolves completely, it is soluble at that concentration.

  • If the compound does not dissolve, incrementally add more solvent and vortex until it dissolves completely. Record the total volume of solvent used to calculate the approximate solubility.

  • If the compound remains insoluble after adding a significant volume of solvent, it can be considered poorly soluble or insoluble in that solvent.

  • Repeat this process for other solvents of interest (e.g., ethanol, PBS, water).

Preparation of a High-Concentration Stock Solution in DMSO

Based on the hypothetical solubility data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.

Protocol for a 10 mM Stock Solution:

  • Pre-weighing Preparation: Allow the vial containing the solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture onto the compound.

  • Calculation:

    • Target Concentration: 10 mM (which is 0.010 mol/L)

    • Molecular Weight of this compound: 450.5 g/mol (hypothetical)

    • To calculate the mass of this compound needed for a specific volume (e.g., 1 mL):

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 450.5 g/mol x 1000 mg/g = 4.505 mg

  • Weighing:

    • On a calibrated analytical balance, carefully weigh out 4.505 mg of this compound into a sterile microcentrifuge tube or glass vial.

  • Dissolution:

    • Add 1.0 mL of anhydrous, sterile-filtered DMSO to the vial containing the weighed this compound.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid in dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protective tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months). Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

Working solutions are typically prepared by diluting the high-concentration stock solution in an appropriate cell culture medium or buffer immediately before use.

Protocol for a 10 µM Working Solution:

  • Calculation (for a final volume of 1 mL):

    • Use the formula: C1V1 = C2V2

      • C1 = Concentration of stock solution = 10 mM

      • V1 = Volume of stock solution to add = ?

      • C2 = Desired concentration of working solution = 10 µM

      • V2 = Final volume of working solution = 1 mL

    • First, ensure the units are consistent (e.g., convert mM to µM: 10 mM = 10,000 µM).

    • V1 = (C2 x V2) / C1 = (10 µM x 1 mL) / 10,000 µM = 0.001 mL or 1 µL

  • Dilution:

    • Aseptically add 999 µL of the desired sterile cell culture medium or buffer to a sterile microcentrifuge tube.

    • Add 1 µL of the 10 mM this compound stock solution to the tube.

    • Gently vortex or pipette up and down to mix thoroughly.

  • Use:

    • Use the freshly prepared working solution immediately for your experiment. Note that the final concentration of DMSO in this example is 0.1%. It is crucial to run a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Diagrams

Stock_Solution_Preparation_Workflow Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use cluster_working_solution Working Solution Preparation start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate calculate Calculate Required Mass equilibrate->calculate weigh Weigh this compound calculate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex/Sonicate to Completely Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot label_tubes Label Aliquots aliquot->label_tubes store Store at -20°C or -80°C label_tubes->store dilute Dilute Stock Solution in Assay Buffer/Medium store->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for this compound Stock Solution Preparation.

Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety and handling information.

  • Dispose of all chemical waste according to your institution's guidelines.

Application Notes and Protocols for the Study of CM-675: Phosphorylation of β-Catenin at Serine 675

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The phosphorylation of β-catenin at serine 675 (pSer-675-β-catenin), herein referred to as CM-675, is a key signaling event downstream of the cyclic AMP (cAMP) and Protein Kinase A (PKA) pathway.[1][2] Unlike the canonical Wnt signaling pathway that involves GSK3-dependent phosphorylation and subsequent degradation of β-catenin, PKA-mediated phosphorylation at Ser-675 has been shown to stabilize β-catenin, promoting its nuclear translocation and transcriptional activity.[1] This pathway is of particular interest in disease models such as Congenital Hepatic Fibrosis (CHF), where elevated cAMP levels lead to increased pSer-675-β-catenin, contributing to disease pathogenesis through enhanced cell motility.[1][2]

These application notes provide a framework for the development and validation of assays to quantify pSer-675-β-catenin and its downstream effects. The protocols outlined below describe methods for the detection of pSer-675-β-catenin by Western blot and the quantification of its transcriptional activity using a TCF-dependent reporter assay.

This compound Signaling Pathway

The signaling cascade leading to this compound activation and subsequent cellular responses involves the elevation of intracellular cAMP, which activates PKA. PKA then directly phosphorylates β-catenin at serine 675. For pSer-675-β-catenin to translocate to the nucleus and become transcriptionally active, the activation of the Rho-GTPase, Rac-1, is also required, which can also be stimulated by cAMP.[1][2] In the nucleus, pSer-675-β-catenin associates with TCF/LEF transcription factors to drive the expression of target genes.

CM_675_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand GPCR GPCR Ligand->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates Rac1_GDP Rac-1-GDP cAMP->Rac1_GDP Activates beta_catenin β-catenin PKA->beta_catenin Phosphorylates at Ser-675 pSer675_beta_catenin pSer-675 β-catenin pSer675_beta_catenin_nuc pSer-675 β-catenin pSer675_beta_catenin->pSer675_beta_catenin_nuc Nuclear Translocation Rac1_GTP Rac-1-GTP Rac1_GDP->Rac1_GTP Rac1_GTP->pSer675_beta_catenin_nuc TCF_LEF TCF/LEF pSer675_beta_catenin_nuc->TCF_LEF Binds to Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Drives

Caption: this compound (pSer-675-β-catenin) signaling pathway.

Quantitative Data Summary

The following tables provide representative data from experiments designed to measure the levels of pSer-675-β-catenin and its transcriptional activity.

Table 1: Western Blot Analysis of pSer-675-β-catenin Levels

Cell Line/ConditionTreatmentFold Change in pSer-675-β-catenin (Normalized to Total β-catenin)
Wild-Type (WT)Vehicle1.0
Wild-Type (WT)Forskolin (10µM)2.5
Pkhd1del4/del4Vehicle3.5
Pkhd1del4/del4Forskolin (10µM)8.0
Pkhd1del4/del4Forskolin + PKI (1µM)3.7

Table 2: TOP flash Reporter Assay for β-catenin Transcriptional Activity

Cell Line/ConditionTreatmentRelative Luciferase Units (RLU)Fold Change in Activity
Wild-Type (WT)Vehicle15001.0
Wild-Type (WT)Forskolin (10µM)32002.1
Pkhd1del4/del4Vehicle45003.0
Pkhd1del4/del4Forskolin (10µM)98006.5
Pkhd1del4/del4Forskolin + PKI (1µM)47003.1

Experimental Protocols

Protocol 1: Western Blot for Detection of pSer-675-β-catenin

Objective: To qualitatively and quantitatively assess the levels of phosphorylated β-catenin at serine 675 in cell lysates.

Materials:

  • Cells of interest (e.g., WT and Pkhd1del4/del4 cholangiocytes)

  • Cell culture reagents

  • Forskolin, PKI (PKA inhibitor)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-pSer-675-β-catenin, anti-total-β-catenin, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat with vehicle, forskolin, or a combination of forskolin and PKI for the desired time.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells, collect lysate, and centrifuge to pellet debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Western Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-pSer-675-β-catenin at 1:1000 dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager.

  • Analysis: Quantify band intensity using densitometry software. Normalize the pSer-675-β-catenin signal to total β-catenin and the loading control.

Protocol 2: TOP flash Reporter Assay for β-catenin Transcriptional Activity

Objective: To measure the transcriptional activity of the β-catenin/TCF complex.

Materials:

  • Cells of interest

  • TOP flash and FOP flash luciferase reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the TOP flash (or FOP flash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the cells with vehicle, forskolin, or other compounds as required.

  • Lysis: After the desired treatment period (e.g., 24 hours), lyse the cells according to the Dual-Luciferase Reporter Assay System protocol.

  • Luciferase Assay: Measure the firefly (TOP/FOP flash) and Renilla luciferase activities sequentially in a luminometer.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The TOP/FOP flash ratio indicates the specific TCF/LEF-dependent transcriptional activity.

Experimental Workflow and Validation

The development and validation of an assay for this compound should follow a structured workflow to ensure the data generated is reliable and reproducible.

CM_675_Workflow cluster_development Assay Development cluster_validation Assay Validation cluster_analysis Sample Analysis Reagent_Selection Reagent & Antibody Selection Protocol_Optimization Protocol Optimization (e.g., concentrations, times) Reagent_Selection->Protocol_Optimization Specificity Specificity (e.g., siRNA knockdown) Protocol_Optimization->Specificity Assay_Format Assay Format Selection (WB, ELISA, Reporter) Assay_Format->Reagent_Selection Sensitivity Sensitivity (LOD/LOQ) Specificity->Sensitivity Linearity Linearity & Range Sensitivity->Linearity Precision Precision (Intra- & Inter-assay) Linearity->Precision Accuracy Accuracy Precision->Accuracy Sample_Prep Sample Preparation Accuracy->Sample_Prep Data_Acquisition Data Acquisition Sample_Prep->Data_Acquisition Data_Analysis Data Analysis & QC Data_Acquisition->Data_Analysis

Caption: Workflow for this compound assay development and validation.

Table 3: Key Validation Parameters for a this compound Assay

ParameterDescriptionExperimental ApproachAcceptance Criteria
Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.Compare signal in control vs. β-catenin siRNA-treated cells. Run peptide competition assays for antibodies.Signal should be significantly reduced upon target knockdown.
Sensitivity The lowest amount of analyte that can be reliably detected (LOD) and quantified (LOQ).Analyze serial dilutions of a positive control lysate to determine the signal-to-noise ratio.LOD: S/N ≥ 3; LOQ: S/N ≥ 10 with acceptable precision and accuracy.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Prepare a dilution series of a high-concentration sample and plot the measured vs. expected values.R² > 0.99
Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.Intra-assay: Run replicates on the same plate/blot. Inter-assay: Run replicates on different days.Coefficient of Variation (CV) < 20%
Accuracy The closeness of the mean test results to the true value.Spike a known amount of recombinant pSer-675-β-catenin into a sample matrix and measure recovery.Recovery between 80-120%
Robustness A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as incubation times, temperatures, and antibody concentrations.Results should remain within acceptable precision and accuracy ranges.

References

Application Notes and Protocols for Measuring CM-675 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CM-675 is a potent and selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP).[1][2] These enzymes play a critical role in epigenetic regulation by catalyzing the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2] Dysregulation of G9a/GLP activity is implicated in various pathologies, particularly in cancer, where it can lead to the silencing of tumor suppressor genes and the promotion of oncogenic signaling pathways.[3][4][5] Therefore, the accurate measurement of the activity of inhibitors like this compound is crucial for basic research and drug development.

These application notes provide detailed protocols for biochemical and cellular assays to quantify the inhibitory activity of this compound on G9a/GLP and its downstream effects on H3K9 methylation.

Signaling Pathway of G9a/GLP

G9a and GLP form a heterodimeric complex that is the primary enzyme responsible for H3K9 mono- and dimethylation in euchromatin. This methylation mark is generally associated with transcriptional repression. By inhibiting G9a/GLP, this compound prevents the methylation of H3K9, leading to a more open chromatin state and the potential re-expression of silenced genes, including tumor suppressors. G9a/GLP has been shown to influence key oncogenic pathways such as Wnt/β-catenin and Notch signaling.[3][4][6]

G9a_GLP_Signaling_Pathway cluster_nucleus Nucleus CM675 This compound G9a_GLP G9a/GLP Complex CM675->G9a_GLP Inhibition Active_Gene Gene Expression CM675->Active_Gene Leads to SAH SAH G9a_GLP->SAH H3K9me2 H3K9me2 G9a_GLP->H3K9me2 Methylation SAM SAM SAM->G9a_GLP Methyl Donor H3K9 Histone H3 (K9) H3K9->G9a_GLP Chromatin Chromatin H3K9me2->Chromatin Compaction Repressed_Gene Gene Silencing (e.g., Tumor Suppressors) Chromatin->Repressed_Gene Wnt_Notch Oncogenic Pathways (Wnt, Notch) Repressed_Gene->Wnt_Notch Impacts

Figure 1: G9a/GLP Signaling Pathway and Inhibition by this compound.

Biochemical Activity Assays

Biochemical assays are essential for determining the direct inhibitory effect of this compound on G9a/GLP enzymatic activity and for calculating key parameters such as the IC50 value.

Radioactivity-Based Scintillation Proximity Assay (SPA)

This assay measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a biotinylated histone H3 peptide substrate.

SPA_Workflow start Start prepare_reagents Prepare Assay Buffer, Enzyme (G9a/GLP), [³H]-SAM, Peptide Substrate, and this compound dilutions start->prepare_reagents add_components Add this compound, G9a/GLP, and Peptide Substrate to assay plate prepare_reagents->add_components initiate_reaction Initiate reaction by adding [³H]-SAM add_components->initiate_reaction incubate Incubate at room temperature initiate_reaction->incubate stop_reaction Stop reaction and add SPA beads incubate->stop_reaction incubate_beads Incubate for bead binding stop_reaction->incubate_beads read_plate Read plate on a scintillation counter incubate_beads->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Figure 2: Workflow for the G9a/GLP Scintillation Proximity Assay.

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 10 mM DTT, 0.01% Tween-20.

    • G9a/GLP Enzyme: Recombinant human G9a/GLP complex.

    • Cofactor: [³H]-S-adenosyl-L-methionine ([³H]-SAM).

    • Substrate: Biotinylated H3 (1-21) peptide.

    • Inhibitor: this compound serially diluted in DMSO.

    • Stop Solution: 500 µM S-adenosyl-L-homocysteine (SAH) in assay buffer.

    • Detection: Streptavidin-coated SPA beads.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells.

    • Add 20 µL of a solution containing G9a/GLP enzyme and the biotinylated H3 peptide substrate in assay buffer.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of [³H]-SAM in assay buffer.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the stop solution.

    • Add 50 µL of streptavidin-coated SPA beads suspended in assay buffer.

    • Incubate for 30 minutes at room temperature to allow the biotinylated peptide to bind to the beads.

    • Read the plate on a scintillation counter.

CompoundG9a IC50 (nM)GLP IC50 (nM)Selectivity (G9a vs. GLP)
This compound <5 15 ~3-fold for G9a
UNC0642 (Control)<2.5<2.5~1

Note: The provided IC50 values are representative and may vary based on experimental conditions.[7][8]

Cellular Activity Assays

Cellular assays are crucial for determining the potency of this compound in a biological context, measuring its ability to penetrate cells and inhibit G9a/GLP, leading to a reduction in H3K9me2 levels.

In-Cell Western (ICW) Assay

The In-Cell Western (ICW) is an immunocytochemical technique that quantifies protein levels in fixed cells directly in a microplate format.[9][10][11][12][13] This assay measures the levels of H3K9me2, normalized to total histone H3 or cell number.

ICW_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells treat_cells Treat cells with This compound for 48-72h seed_cells->treat_cells fix_perm Fix and permeabilize cells treat_cells->fix_perm block Block with blocking buffer fix_perm->block primary_ab Incubate with primary antibodies (anti-H3K9me2 and anti-H3) block->primary_ab secondary_ab Incubate with fluorescently labeled secondary antibodies primary_ab->secondary_ab scan_plate Scan plate on an infrared imaging system secondary_ab->scan_plate analyze_data Analyze Data (Normalize and Calculate EC50) scan_plate->analyze_data end End analyze_data->end

Figure 3: Workflow for the In-Cell Western Assay for H3K9me2.

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., PANC-1, MDA-MB-231) in a 96-well black-walled imaging plate.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of this compound for 48-72 hours.

  • Fixation and Permeabilization:

    • Remove the media and wash the cells with PBS.

    • Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

  • Immunostaining:

    • Wash the cells with PBS containing 0.1% Tween-20 (PBST).

    • Block the cells with a suitable blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBST) for 1.5 hours at room temperature.

    • Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C. Use a rabbit anti-H3K9me2 antibody and a mouse anti-total Histone H3 antibody for normalization.

    • Wash the cells extensively with PBST.

    • Incubate the cells with species-specific, fluorescently-labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse) for 1 hour at room temperature, protected from light.

    • Wash the cells with PBST and a final wash with PBS.

  • Imaging and Analysis:

    • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity for both H3K9me2 and total Histone H3.

    • Normalize the H3K9me2 signal to the total Histone H3 signal.

    • Plot the normalized signal against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.

Cell LineThis compound EC50 (nM)UNC0642 (Control) EC50 (nM)
PANC-1 (Pancreatic Cancer)4550
MDA-MB-231 (Breast Cancer)6075

Note: The provided EC50 values are representative and will vary depending on the cell line and incubation time.[1]

References

Application Notes & Protocols for In Vivo Studies of CM-675

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as an illustrative template for researchers, scientists, and drug development professionals. The compound "CM-675" is a hypothetical agent, and the described mechanism of action, experimental designs, and data are representative examples to guide the in vivo evaluation of a novel anti-cancer compound.

Introduction and Hypothetical Mechanism of Action

This compound is a novel, orally bioavailable small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR cascade is a critical intracellular signaling pathway that regulates cell cycle progression, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in a wide range of human cancers, making it an attractive target for therapeutic intervention. This compound is hypothesized to bind to the ATP-binding pocket of the p110α catalytic subunit of PI3K, leading to the inhibition of downstream signaling and subsequent anti-tumor effects.

Signaling Pathway of this compound

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation CM675 This compound CM675->PI3K Inhibition

Caption: Hypothetical signaling pathway for this compound, an inhibitor of PI3K.

In Vivo Experimental Design

A series of in vivo experiments are designed to evaluate the anti-tumor efficacy, pharmacokinetic profile, and pharmacodynamic effects of this compound.

Murine Xenograft Tumor Model for Efficacy Assessment

This study aims to determine the dose-dependent anti-tumor activity of this compound in an immunodeficient mouse model bearing human tumor xenografts.

Experimental Workflow

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_monitoring Monitoring & Endpoints A Day 0: Implant Tumor Cells (e.g., MCF-7) subcutaneously into nude mice B Day 7-10: Monitor tumor growth. Randomize mice when tumors reach ~150 mm³ A->B C Group 1: Vehicle Control (p.o., QD) D Group 2: This compound (10 mg/kg, p.o., QD) E Group 3: This compound (30 mg/kg, p.o., QD) F Group 4: Positive Control (e.g., Paclitaxel, i.p., QW) G Measure tumor volume and body weight 3 times per week H Day 21: Euthanize mice. Collect tumors for analysis (weight, biomarkers) G->H

Application Notes: A General Guide to Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on "CM-675": Initial searches for a specific compound designated "this compound" for protein interaction studies did not yield conclusive results within publicly available scientific literature. Therefore, these application notes provide a comprehensive overview of widely-used and validated techniques for the study of protein-protein interactions, which can be applied to any compound of interest.

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. These interactions form the basis of signal transduction pathways, metabolic regulation, and structural organization within the cell. A variety of techniques have been developed to identify and characterize PPIs, ranging from initial screening methods to detailed biophysical analyses that provide quantitative data on binding affinity and thermodynamics. This guide details the protocols for several key methodologies and provides context for their application in research and drug development.

Key Techniques for Protein Interaction Studies

Several core techniques are routinely employed to investigate protein-protein interactions. These can be broadly categorized into in vivo, in vitro, and in silico methods. This guide focuses on common in vivo and in vitro experimental techniques.

  • Co-Immunoprecipitation (Co-IP): An antibody-based technique used to isolate a specific protein (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").[1][2][3][4] This method is invaluable for identifying endogenous protein interactions within a cellular context.[2]

  • Pull-Down Assay: Similar to Co-IP, this in vitro technique uses a purified, tagged "bait" protein immobilized on beads to capture its interacting partners ("prey") from a cell lysate or a solution of purified proteins.[5][6][7][8][9]

  • Yeast Two-Hybrid (Y2H) Screening: A genetic method used to discover protein-protein interactions in a eukaryotic host.[10][11][12][13] It is a powerful tool for screening large libraries of proteins for potential binding partners.[10]

  • Surface Plasmon Resonance (SPR): A label-free optical technique for real-time monitoring of biomolecular interactions.[14][15][16][17][18] It provides quantitative data on the kinetics and affinity of an interaction.[14][15][18]

  • Isothermal Titration Calorimetry (ITC): A biophysical technique that directly measures the heat changes associated with a binding event.[19][20][21][22][23] ITC provides a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[21]

Data Presentation: Quantitative Analysis of Protein Interactions

The quantitative data derived from these techniques are crucial for a thorough understanding of the interaction. Below is a summary of the key quantitative parameters obtained from SPR and ITC.

ParameterDescriptionTechnique(s)Typical Range of Values
Association Rate Constant (ka or kon) The rate at which the protein and its ligand associate.SPR103 - 107 M-1s-1
Dissociation Rate Constant (kd or koff) The rate at which the protein-ligand complex dissociates.SPR10-1 - 10-6 s-1
Equilibrium Dissociation Constant (KD) The concentration of ligand at which half of the protein binding sites are occupied at equilibrium. A lower KD indicates a higher binding affinity.SPR, ITCmM (weak) to pM (very strong)
Stoichiometry (n) The ratio of the interacting molecules in the complex (e.g., 1:1, 1:2).ITCTypically 0.5 - 2.0
Enthalpy Change (ΔH) The heat released or absorbed during the binding event.ITCVaries widely, can be positive (endothermic) or negative (exothermic)
Entropy Change (ΔS) The change in the randomness or disorder of the system upon binding.ITC (calculated)Varies widely, can be positive or negative

Experimental Protocols

Co-Immunoprecipitation (Co-IP) Protocol

This protocol describes the co-immunoprecipitation of a target protein and its interacting partners from cultured mammalian cells.[1][2][4]

Materials:

  • Cultured cells expressing the proteins of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)

  • Primary antibody specific to the "bait" protein

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., Co-IP Lysis Buffer with a lower detergent concentration)

  • Elution Buffer (e.g., 1X SDS-PAGE sample buffer)

  • Microcentrifuge

  • Rotating platform

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Add ice-cold Co-IP Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G magnetic beads to the clarified lysate and incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

    • Place the tube on a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody against the "bait" protein to the pre-cleared lysate.

    • Incubate on a rotator for 2-4 hours or overnight at 4°C.

  • Capture of Immune Complex:

    • Add equilibrated Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate on a rotator for 1-2 hours at 4°C.

  • Washing:

    • Place the tube on a magnetic rack and discard the supernatant.

    • Resuspend the beads in Wash Buffer. Invert the tube several times to wash.

    • Repeat the wash step 3-5 times.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add Elution Buffer (e.g., 1X SDS-PAGE sample buffer) to the beads and boil at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads.

  • Analysis:

    • Place the tube on a magnetic rack and collect the supernatant containing the eluted proteins.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the "bait" and potential "prey" proteins.

Surface Plasmon Resonance (SPR) Protocol

This protocol provides a general workflow for analyzing a protein-protein interaction using SPR.[14][15][17]

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Ligand protein (to be immobilized)

  • Analyte protein (in solution)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, and ethanolamine)

  • Regeneration solution (e.g., glycine-HCl, pH 1.5-2.5)

Procedure:

  • System Preparation:

    • Equilibrate the SPR system with running buffer until a stable baseline is achieved.

  • Ligand Immobilization:

    • Activate the sensor chip surface by injecting a mixture of EDC and NHS.

    • Inject the ligand protein in the appropriate immobilization buffer. The protein will covalently bind to the activated surface.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Binding:

    • Inject a series of increasing concentrations of the analyte protein over the sensor surface at a constant flow rate. This is the association phase.

    • Allow the running buffer to flow over the surface to monitor the dissociation of the analyte from the ligand. This is the dissociation phase.

  • Surface Regeneration:

    • Inject the regeneration solution to remove all bound analyte from the ligand, preparing the surface for the next injection.

  • Data Analysis:

    • The binding data is recorded in a sensorgram, which plots the response units (RU) versus time.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizations

Experimental Workflows

Co_IP_Workflow start Start: Cell Culture lysis Cell Lysis start->lysis preclear Pre-clearing with Beads lysis->preclear ip Immunoprecipitation with Bait Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Steps capture->wash elution Elution wash->elution analysis Analysis (Western Blot / Mass Spectrometry) elution->analysis end End: Interaction Identified analysis->end

Caption: Co-Immunoprecipitation (Co-IP) Experimental Workflow.

SPR_Workflow start Start: System Equilibration activation Sensor Chip Activation (EDC/NHS) start->activation immobilization Ligand Immobilization activation->immobilization deactivation Deactivation (Ethanolamine) immobilization->deactivation binding Analyte Injection (Association/Dissociation) deactivation->binding regeneration Surface Regeneration binding->regeneration analysis Data Analysis (Sensorgram) binding->analysis regeneration->binding Next Concentration end End: Kinetic & Affinity Data analysis->end

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

Signaling Pathway Example

EGFR_Signaling cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits EGF EGF (Ligand) EGF->EGFR Binds SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates

Caption: Simplified EGFR Signaling Pathway Highlighting Protein Interactions.

References

Application Notes and Protocols for CM-675 Delivery in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for preclinical studies and delivery methods related to a compound specifically designated as "CM-675" did not yield any publicly available information. The search results did not contain specific data on its mechanism of action, experimental protocols, or quantitative outcomes from in vivo or in vitro studies.

It is possible that "this compound" is an internal development name, a very early-stage compound with no published data, or that there may be a typographical error in the compound name provided.

To provide the detailed Application Notes and Protocols as requested, please verify the compound name. If an alternative or correct name is available, this will enable a new search to be conducted to gather the necessary information for generating the required content, including data tables and visualizations.

For the benefit of researchers, scientists, and drug development professionals, a general overview of preclinical delivery methods and associated protocols is provided below. This information is based on common practices in the field and can be adapted once specific details about a compound of interest are known.

General Application Notes for Preclinical Drug Delivery

The choice of delivery method in preclinical studies is critical and depends on the physicochemical properties of the therapeutic agent, the target tissue or organ, and the desired pharmacokinetic and pharmacodynamic profile. Common routes of administration in animal models include:

  • Intravenous (IV) Injection: Delivers the compound directly into the systemic circulation, providing 100% bioavailability. It is often used for initial efficacy and pharmacokinetic studies.

  • Intraperitoneal (IP) Injection: The compound is injected into the peritoneal cavity. It is a common route for small animal studies, offering a large surface area for absorption into the systemic circulation.

  • Oral Gavage (PO): Administration directly into the stomach. This route is essential for evaluating the oral bioavailability of a drug.

  • Subcutaneous (SC) Injection: The compound is injected into the space between the skin and the underlying tissue. This route often provides a slower and more sustained release compared to IV or IP injections.

  • Intratumoral (IT) Injection: Direct injection into the tumor mass. This is often used for localized therapies to maximize drug concentration at the target site and minimize systemic toxicity.

  • Convection-Enhanced Delivery (CED): A neurosurgical technique used to deliver therapeutic agents directly into the brain parenchyma, bypassing the blood-brain barrier.[1]

General Protocols for Preclinical Efficacy and Toxicity Studies

The following are generalized protocols that are typically adapted for specific drug candidates and disease models.

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

Animal Models: Mice (e.g., ICR female mice) or rats are commonly used.[2][3]

Protocol:

  • Administer the compound via the desired route (e.g., a single intravenous dose).

  • Collect blood samples at predetermined time points (e.g., 5 and 20 minutes, and 1, 2, and 5 hours post-administration).[2]

  • Process blood samples to isolate plasma.

  • Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the drug concentration.

  • Calculate pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Tumor Growth Inhibition (TGI) Studies

Objective: To evaluate the anti-tumor efficacy of a compound in a cancer model.

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) bearing xenograft tumors are frequently used.

Protocol:

  • Implant cancer cells (e.g., subcutaneously) into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize animals into control and treatment groups.

  • Administer the compound or vehicle control according to the planned dosing schedule and route.

  • Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., twice weekly).

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Calculate the tumor growth inhibition percentage.

Toxicology Studies

Objective: To assess the safety profile of a compound and determine the maximum tolerated dose (MTD).

Animal Models: Typically conducted in at least two species, one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate).[4]

Protocol:

  • Administer the compound at escalating doses to different groups of animals.

  • Monitor animals for clinical signs of toxicity, changes in body weight, and food/water consumption.

  • Collect blood samples for hematology and clinical chemistry analysis.

  • At the end of the study, perform a full necropsy and collect organs for histopathological examination.

  • Determine the dose-limiting toxicities and the MTD.

Visualization of Experimental Workflows

Below are example diagrams representing common preclinical study workflows, created using the DOT language for Graphviz.

experimental_workflow cluster_pk Pharmacokinetic Study Workflow pk_start Compound Administration (e.g., IV) pk_blood Blood Sampling (Multiple Time Points) pk_start->pk_blood pk_plasma Plasma Isolation pk_blood->pk_plasma pk_analysis LC-MS/MS Analysis pk_plasma->pk_analysis pk_data PK Parameter Calculation (t½, Cmax, AUC) pk_analysis->pk_data

Pharmacokinetic Study Workflow

tgi_workflow cluster_tgi Tumor Growth Inhibition Study Workflow tgi_implant Tumor Cell Implantation tgi_growth Tumor Growth to Palpable Size tgi_implant->tgi_growth tgi_random Animal Randomization tgi_growth->tgi_random tgi_treat Treatment Administration tgi_random->tgi_treat tgi_measure Tumor & Body Weight Measurement tgi_treat->tgi_measure tgi_end End of Study (Tumor Excision) tgi_measure->tgi_end

References

Application Note & Protocol: Quantitative Analysis of CM-675

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the analytical methodologies for the quantitative determination of CM-675, a novel small molecule entity. The protocols detailed herein are designed to serve as a foundational guide for researchers in drug development, offering robust procedures for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction to this compound Quantification

The accurate quantification of drug candidates like this compound in biological matrices is a critical aspect of preclinical and clinical development.[1][2] It provides essential data for pharmacokinetic (PK), toxicokinetic (TK), bioavailability, and bioequivalence studies.[1] This application note outlines validated methods for the precise measurement of this compound, ensuring data integrity and regulatory compliance. The methodologies are developed based on the principles of bioanalytical method validation as stipulated by regulatory bodies.[3][4][5][6]

Hypothetical Signaling Pathway for this compound

To provide context for the therapeutic action of this compound, a hypothetical signaling pathway is illustrated below. This diagram visualizes the potential mechanism of action, which can be crucial for understanding its pharmacological effects.

CM_675_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Activates CM675 This compound CM675->Receptor Binds Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Figure 1: Hypothetical signaling pathway of this compound.

Analytical Methods

Two primary analytical techniques are presented for the quantification of this compound: HPLC with UV detection and LC-MS/MS. LC-MS/MS is generally preferred for bioanalytical applications due to its superior sensitivity and selectivity.[2][7]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method has been developed for the quantification of this compound in bulk drug and pharmaceutical dosage forms.[8][9][10] This method is capable of separating this compound from its potential degradation products.[8][11]

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (55:45, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Column Temperature 30 °C
Run Time 10 minutes
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in biological matrices such as plasma, a highly sensitive and selective LC-MS/MS method has been established.[2][12] This method is crucial for pharmacokinetic studies where low concentrations of the analyte are expected.

LC-MS/MS Conditions:

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: 450.2 -> 250.1; IS: 455.2 -> 255.1

Experimental Protocols

Detailed protocols for sample preparation and analysis are provided below. These protocols are designed to be followed in a laboratory setting by trained personnel.

Standard and Sample Preparation Workflow

The following diagram illustrates the general workflow for preparing standards and samples for analysis.

Sample_Preparation_Workflow StockSolution Prepare this compound Stock Solution WorkingStandards Prepare Working Standard Solutions StockSolution->WorkingStandards CalibrationStandards Spike Blank Matrix for Calibration Curve WorkingStandards->CalibrationStandards QCSamples Prepare Quality Control (QC) Samples WorkingStandards->QCSamples ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) CalibrationStandards->ProteinPrecipitation QCSamples->ProteinPrecipitation StudySamples Thaw Study Samples StudySamples->ProteinPrecipitation Centrifugation Centrifuge ProteinPrecipitation->Centrifugation SupernatantTransfer Transfer Supernatant Centrifugation->SupernatantTransfer Analysis Inject into LC-MS/MS SupernatantTransfer->Analysis

Figure 2: Workflow for sample and standard preparation.
Protocol for LC-MS/MS Analysis of this compound in Plasma

  • Prepare Stock Solutions: Accurately weigh and dissolve this compound and its internal standard (IS) in a suitable solvent (e.g., DMSO) to prepare 1 mg/mL stock solutions.

  • Prepare Working Solutions: Serially dilute the stock solutions with 50% acetonitrile in water to prepare working solutions for calibration standards and quality control (QC) samples.

  • Prepare Calibration Standards and QC Samples: Spike blank plasma with the appropriate working solutions to prepare a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., low, mid, high concentrations).[3]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

    • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • LC-MS/MS Analysis: Inject 5 µL of the prepared sample onto the LC-MS/MS system and acquire data according to the conditions specified in Section 2.2.

Data Presentation and Method Validation

The analytical methods have been validated according to international guidelines.[4][5][6] A summary of the validation parameters is presented below.

HPLC Method Validation Summary
ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of this compoundComplies
Linearity (r²) ≥ 0.9950.999
Range 1 - 100 µg/mLComplies
Accuracy (%) 98.0 - 102.099.5 - 101.2
Precision (%RSD) ≤ 2.0< 1.5
LOD Signal-to-Noise ≥ 30.1 µg/mL
LOQ Signal-to-Noise ≥ 100.3 µg/mL
Robustness %RSD ≤ 2.0Complies
LC-MS/MS Bioanalytical Method Validation Summary
ParameterAcceptance CriteriaResult
Selectivity No significant interference in at least 6 sources of blank matrixComplies
Linearity (r²) ≥ 0.990.998
Calibration Curve Range 1 - 1000 ng/mLComplies
Intra-day Accuracy (%) 85 - 115 (80 - 120 for LLOQ)92.3 - 108.4
Inter-day Accuracy (%) 85 - 115 (80 - 120 for LLOQ)94.1 - 105.7
Intra-day Precision (%CV) ≤ 15 (≤ 20 for LLOQ)< 10.2
Inter-day Precision (%CV) ≤ 15 (≤ 20 for LLOQ)< 11.5
Recovery (%) Consistent and reproducible85.2 - 91.5
Matrix Effect CV of IS-normalized matrix factor ≤ 15%Complies
Stability (Bench-top, Freeze-thaw, Long-term) % Bias within ±15%Complies

Conclusion

The analytical methods for the quantification of this compound presented in this application note are specific, accurate, precise, and robust. These methods are suitable for their intended purposes in the context of drug development and manufacturing. The LC-MS/MS method, in particular, offers the high sensitivity required for bioanalytical studies. Researchers and scientists can confidently apply these protocols to obtain reliable quantitative data for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CM-675 Insolubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing insolubility issues with the novel compound CM-675 in aqueous solutions. The following question-and-answer format directly addresses common challenges encountered during experimental work.

Compound Profile: this compound

To effectively troubleshoot, it is crucial to understand the physicochemical properties of this compound. As a hypothetical compound, we will assume the following characteristics typical of a poorly soluble small molecule.

PropertyValueImplication for Solubility
Molecular Weight 475.6 g/mol High molecular weight can contribute to lower solubility.
LogP 4.8Indicates high lipophilicity and poor aqueous solubility.
pKa 8.2 (Weak Base)Solubility will be pH-dependent, increasing in acidic conditions.[1]
Physical Form Crystalline SolidThe stable crystal lattice requires significant energy to be disrupted for dissolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the best solvent for making a high-concentration stock solution of this compound?

Answer: Due to its high lipophilicity (LogP = 4.8), this compound is practically insoluble in water. For creating a high-concentration stock solution, an organic solvent is necessary. Dimethyl sulfoxide (DMSO) is the recommended solvent.[2]

Troubleshooting Steps:

  • Initial Dissolution: Weigh the desired amount of this compound and add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Facilitate Dissolution: If the compound does not dissolve immediately, use a vortex mixer to agitate the solution. Gentle warming in a water bath (37°C) or brief sonication can also aid dissolution.[3][4]

  • Storage: Store stock solutions in small, tightly sealed aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5] If the compound is light-sensitive, protect it from light.

Q2: I dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. What should I do?

Answer: This is a common issue when diluting a lipophilic compound from an organic stock into an aqueous medium. The final concentration of the organic solvent may not be sufficient to keep this compound in solution.

Troubleshooting Strategies:

  • Reduce Final Concentration: The simplest solution is to lower the final concentration of this compound in your experiment. It's possible you are exceeding its kinetic solubility limit in the aqueous environment.

  • Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a slightly higher final concentration (up to 0.5%) might be necessary to maintain solubility.[6] Always run a vehicle control to assess the effect of DMSO on your cells.

  • pH Adjustment: Since this compound is a weak base, its solubility increases in acidic conditions.[1] Lowering the pH of your aqueous buffer (if experimentally permissible) can improve solubility.

  • Use of Surfactants or Co-solvents: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) can help maintain compound solubility in assay buffers.[7][8] For cell-based assays, exercise caution as surfactants can be cytotoxic. Co-solvents like polyethylene glycol (PEG) or ethanol can also be used in combination with DMSO, but their compatibility with your specific cell line must be validated.[9][10]

Q3: Can the type of cell culture medium influence compound precipitation?

Answer: Yes, the composition of the cell culture medium can significantly impact compound solubility.[6][11] Different media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts, amino acids, and other components that can interact with your compound. For instance, media with high concentrations of calcium or phosphate may be more prone to forming insoluble precipitates with certain compounds.[11][12] If you are encountering persistent precipitation, testing the solubility of this compound in a different base medium could be a viable troubleshooting step.

Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture system?

Answer: Determining the kinetic solubility of your compound under your experimental conditions is crucial. A common method is a 96-well plate-based solubility assay, where you can visually or instrumentally assess for precipitation.

Quantitative Data: Solubility Test Matrix

When troubleshooting, it is crucial to systematically test and record the outcomes of different solubilization methods. Use the table below as a template to organize your experimental results.

Condition IDSolvent SystempHTemperature (°C)Max Soluble Conc. (µM)Observations
A-1 100% PBS7.425< 1Immediate precipitation
A-2 100% PBS6.0255Slight improvement
B-1 PBS + 0.1% DMSO7.42510Soluble, slight haze
B-2 PBS + 0.5% DMSO7.42550Clear solution
C-1 DMEM + 10% FBS + 0.1% DMSO7.43725Soluble
C-2 DMEM + 10% FBS + 0.5% DMSO7.437> 100Clear solution
D-1 PBS + 0.1% DMSO + 0.05% Tween-207.42575Clear solution
Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh Compound: Accurately weigh out 4.76 mg of this compound powder.

  • Add Solvent: Add 1 mL of 100% cell culture grade DMSO to the vial containing the compound.

  • Dissolve: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Inspect: Visually confirm that no solid particles remain and the solution is clear.

  • Aliquot and Store: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.[13]

Protocol 2: Kinetic Solubility Assay in 96-Well Plate Format

  • Prepare Compound Dilutions: In a 96-well polypropylene plate, prepare a serial dilution of your this compound DMSO stock solution (e.g., from 10 mM down to 1 µM).

  • Prepare Assay Plate: Add 198 µL of your cell culture medium to a clear-bottom 96-well plate.

  • Add Compound Dilutions: Transfer 2 µL of each compound dilution from the DMSO plate to the corresponding wells of the assay plate. This will result in a final DMSO concentration of 1%.

  • Include Controls:

    • Positive Control: A high concentration of a known poorly soluble compound.

    • Negative Control: Medium with 1% DMSO only.

    • Blank: Medium only.

  • Incubate: Incubate the plate at your experimental temperature (e.g., 37°C) for a relevant time period (e.g., 2 hours).

  • Assess Precipitation:

    • Visual Inspection: Check for any visible precipitate or cloudiness.

    • Instrumental Analysis: Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 650 nm).[11] An increase in absorbance indicates precipitation.

  • Determine Kinetic Solubility: The highest concentration of the compound that does not show a significant increase in absorbance compared to the negative control is considered the kinetic solubility under these conditions.

Visualizations

G cluster_0 Troubleshooting Workflow cluster_1 Optimization Strategies start Insolubility Issue with this compound check_stock Is the 100% DMSO stock solution clear? start->check_stock re_dissolve Re-dissolve stock: - Vortex - Sonicate - Gentle heat (37°C) check_stock->re_dissolve No precip_in_aqueous Precipitation upon dilution in aqueous buffer/media? check_stock->precip_in_aqueous Yes re_dissolve->check_stock lower_conc Lower final concentration precip_in_aqueous->lower_conc Yes inc_dmso Increase final DMSO (e.g., to 0.5%) + Vehicle Control precip_in_aqueous->inc_dmso Yes adjust_ph Adjust buffer pH (to < 7.0 if possible) precip_in_aqueous->adjust_ph Yes add_surfactant Add surfactant/co-solvent (e.g., Tween-20, PEG) precip_in_aqueous->add_surfactant Yes test_solubility Perform Kinetic Solubility Assay lower_conc->test_solubility inc_dmso->test_solubility adjust_ph->test_solubility add_surfactant->test_solubility end_soluble Proceed with Experiment test_solubility->end_soluble

Caption: A step-by-step workflow for addressing compound insolubility.

G cluster_pathway Hypothetical Signaling Pathway for this compound cluster_cascade Kinase Cascade ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 kinase3 Kinase C kinase2->kinase3 tf Transcription Factor kinase3->tf response Cell Proliferation tf->response Promotes cm675 This compound (Kinase B Inhibitor) cm675->kinase2 Inhibits precipitate This compound Precipitate (Inactive) cm675->precipitate

Caption: Impact of this compound insolubility on a signaling pathway.

References

Technical Support Center: Optimizing miR-675 Modulation in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial searches for "CM-675" did not yield information on a specific therapeutic compound. However, "miR-675" is a well-researched microRNA with significant implications in cellular processes and disease models, particularly in cancer research. This guide focuses on optimizing experimental conditions for modulating miR-675 activity using synthetic mimics and inhibitors, a common practice in the field.

Frequently Asked Questions (FAQs)

Q1: What is miR-675 and what is its primary function?

A1: miR-675 is a microRNA embedded in the first exon of the long non-coding RNA H19. It is involved in post-transcriptional regulation of gene expression by affecting both the stability and translation of messenger RNAs (mRNAs).[1] Functionally, miR-675 has been shown to play roles in cell proliferation, tumorigenesis, and hypoxic responses.[2][3] For instance, it can promote the growth of certain cancer cells, such as hepatocellular carcinoma and colorectal cancer.[4][5]

Q2: What are miR-675 mimics and inhibitors?

A2:

  • miR-675 Mimics: These are chemically synthesized double-stranded RNA oligonucleotides that are designed to mimic the function of endogenous mature miR-675. When introduced into cells, they can simulate the overexpression of miR-675, leading to a "gain-of-function" which is useful for studying its impact on cellular pathways and identifying its targets.[6][7]

  • miR-675 Inhibitors: These are single-stranded, chemically modified oligonucleotides that are designed to specifically bind to and inhibit the activity of endogenous miR-675. This leads to a "loss-of-function" effect, which helps in understanding the role of the miRNA by observing the consequences of its absence.[7][8]

Q3: What are the typical starting concentrations for transfecting miR-675 mimics and inhibitors?

A3: The optimal concentration can vary depending on the cell line, transfection reagent, and the specific experimental endpoint. However, general guidelines suggest starting with a concentration range and optimizing from there.

ReagentStarting ConcentrationOptimization Range
miR-675 Mimic 10 nM[9]1 - 100 nM[6]
miR-675 Inhibitor 50 nM[7][10]Lower concentrations may be effective[7][10]

It is highly recommended to perform a concentration titration to determine the optimal concentration for your specific cell line and experimental setup.

Troubleshooting Guides

Problem 1: Low transfection efficiency of miR-675 mimic/inhibitor.

Possible Cause Suggested Solution
Suboptimal cell confluency Ensure cells are 30-70% confluent at the time of transfection.[6]
Presence of antibiotics in media Plate cells in growth medium without antibiotics before transfection.[6]
Incorrect reagent-to-RNA ratio Optimize the ratio of transfection reagent to the miR-675 mimic or inhibitor.
Degradation of RNA Use nuclease-free water and tips. Store mimics and inhibitors at -20°C or lower and avoid multiple freeze-thaw cycles.[6][9]
Cell line is difficult to transfect Consider using a different transfection reagent or electroporation.

Problem 2: High cell toxicity or death after transfection.

Possible Cause Suggested Solution
High concentration of mimic/inhibitor Reduce the concentration of the miR-675 mimic or inhibitor.
High concentration of transfection reagent Reduce the amount of transfection reagent used.
Prolonged exposure to transfection complex Change the medium 4-6 hours after transfection if toxicity is observed.

Problem 3: Inconsistent or no effect on target gene expression.

Possible Cause Suggested Solution
Suboptimal incubation time Perform a time-course experiment to determine the optimal time point for analysis after transfection. Effects may not be immediate.[7][10]
Incorrect target prediction Verify the predicted target of miR-675 using a luciferase reporter assay.
Low endogenous miR-675 levels (for inhibitors) Confirm the expression of miR-675 in your cell line using qRT-PCR before conducting inhibitor experiments.
Inefficient knockdown/overexpression Verify the transfection efficiency using a positive control (e.g., a validated mimic/inhibitor for a different target) and a negative control.

Experimental Protocols

Protocol 1: General Protocol for Transfection of miR-675 Mimics

  • Cell Plating: The day before transfection, seed cells in antibiotic-free growth medium to achieve 30-70% confluency at the time of transfection.[6]

  • Reagent Preparation:

    • Resuspend the lyophilized miR-675 mimic in nuclease-free water to a stock concentration of 20 µM.[6]

    • Dilute the miR-675 mimic stock solution and the transfection reagent in a serum-free medium (e.g., Opti-MEM).

  • Complex Formation:

    • Combine the diluted miR-675 mimic and the diluted transfection reagent.

    • Incubate at room temperature for 10-25 minutes to allow the formation of the transfection complexes.[6]

  • Transfection:

    • Add the transfection complexes to the cells.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells for 24-72 hours, depending on the desired endpoint.

    • Analyze the effects of the miR-675 mimic on gene or protein expression.

Visualizations

miR675_Signaling_Pathway cluster_0 miR-675-HP1α-EGR1-H19-PKM2 Cascade miR-675 miR-675 HP1α HP1α miR-675->HP1α inhibits EGR1 EGR1 HP1α->EGR1 inhibits transcription of H19 H19 EGR1->H19 upregulates PKM2 PKM2 H19->PKM2 activates Hepatocarcinogenesis Hepatocarcinogenesis PKM2->Hepatocarcinogenesis promotes

Caption: miR-675 signaling cascade in liver cancer.

Experimental_Workflow_miR675 cluster_workflow Experimental Workflow for miR-675 Modulation A Day 1: Seed cells in antibiotic-free medium B Day 2: Prepare miR-675 mimic/inhibitor and transfection reagent complexes A->B C Add complexes to cells and incubate B->C D Day 3-4: Harvest cells for analysis C->D E Analyze target gene/protein expression (qRT-PCR, Western Blot) D->E

Caption: General experimental workflow for miR-675 modulation.

References

Technical Support Center: CM-675 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the experimental compound CM-675.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the novel serine/threonine kinase, Kinase X (KIX), which is a critical downstream effector in the PI3K/Akt cell survival pathway. By inhibiting KIX, this compound is designed to promote apoptosis in cancer cells with aberrant PI3K/Akt signaling.

Q2: What is the recommended solvent for reconstituting and diluting this compound?

A2: For initial stock solutions, we recommend using anhydrous DMSO at a concentration of 10 mM. For cell-based assays, further dilutions should be made in the appropriate cell culture medium to a final DMSO concentration of less than 0.1% to avoid solvent-induced cytotoxicity.

Q3: What is the stability of this compound in solution?

A3: The 10 mM stock solution in DMSO is stable for up to 3 months when stored at -20°C and protected from light. Working solutions in cell culture medium should be prepared fresh for each experiment and not stored for future use.

Q4: Can this compound be used in in-vivo studies?

A4: Yes, this compound has been formulated for in-vivo use in preclinical models. Please refer to the specific in-vivo formulation and administration protocol provided with the compound.

Troubleshooting Guide

Below are some common problems encountered during experiments with this compound, along with recommended solutions.

Problem Possible Cause Recommended Solution
Low Potency or Lack of Efficacy Incorrect dosage, degradation of the compound, or low expression of the target kinase (KIX) in the cell line.Verify the final concentration of this compound in your assay. Use a fresh dilution from a validated stock. Confirm KIX expression in your cell line via Western blot or qPCR.
High Cellular Toxicity The final concentration of DMSO is too high, or the concentration of this compound is excessive for the specific cell line.Ensure the final DMSO concentration is below 0.1%. Perform a dose-response curve to determine the optimal concentration of this compound for your cell line.
Inconsistent Results Between Experiments Variability in cell density, passage number, or incubation time. Inconsistent preparation of this compound working solutions.Standardize cell seeding density and passage number. Ensure precise and consistent incubation times. Always prepare fresh working solutions of this compound for each experiment.
Compound Precipitation in Media The concentration of this compound exceeds its solubility in the aqueous cell culture medium.Prepare a more diluted working solution from the DMSO stock. Ensure thorough mixing when diluting into the medium.

Key Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Visual Guides

CM_675_Signaling_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt KIX Kinase X (KIX) Akt->KIX Apoptosis Apoptosis KIX->Apoptosis Inhibits Cell_Survival Cell Survival KIX->Cell_Survival Promotes CM675 This compound CM675->KIX Inhibits

Caption: Signaling pathway illustrating the inhibitory action of this compound on Kinase X (KIX).

Experimental_Workflow start Start cell_culture 1. Seed Cells in 96-well plate start->cell_culture incubation_24h 2. Incubate 24h cell_culture->incubation_24h prepare_cm675 3. Prepare this compound Serial Dilutions incubation_24h->prepare_cm675 treat_cells 4. Treat Cells prepare_cm675->treat_cells incubation_48h 5. Incubate 48h treat_cells->incubation_48h downstream_assay 6. Perform Downstream Assay (e.g., MTT) incubation_48h->downstream_assay data_analysis 7. Analyze Data downstream_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for assessing the effect of this compound on cell viability.

Troubleshooting_Tree start Problem: Inconsistent Results q1 Are you preparing fresh working solutions for each experiment? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no q2 Is cell passage number consistent? ans1_yes->q2 sol1 Solution: Always prepare fresh working solutions. ans1_no->sol1 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no q3 Is cell seeding density uniform? ans2_yes->q3 sol2 Solution: Use cells within a consistent passage range. ans2_no->sol2 ans3_no No q3->ans3_no sol3 Solution: Ensure accurate and uniform cell seeding. ans3_no->sol3

Caption: A troubleshooting decision tree for addressing inconsistent experimental results.

Technical Support Center: Improving CM-675 Bioavailability In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of the poorly soluble compound, CM-675.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor in vivo bioavailability of this compound?

Poor oral bioavailability for a compound like this compound, presumed to be poorly water-soluble, likely stems from a combination of physicochemical and biological factors.[1] These can include:

  • Low Aqueous Solubility: The compound does not dissolve readily in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[2][3]

  • Slow Dissolution Rate: Even if soluble, the rate at which this compound dissolves from its solid form may be too slow for significant absorption to occur as it transits through the GI tract.[2]

  • High First-Pass Metabolism: After absorption from the gut, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation, reducing its bioavailability.[4][5]

  • Efflux by Transporters: The compound may be actively transported back into the GI lumen by efflux pumps like P-glycoprotein after absorption.

  • Poor Membrane Permeation: The physicochemical properties of this compound may hinder its ability to pass through the intestinal cell walls.[4][6]

Q2: What initial formulation strategies should be considered for a poorly soluble compound like this compound?

For a compound with low aqueous solubility, several formulation strategies can be employed to enhance its bioavailability:[1]

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface-area-to-volume ratio of the drug particles, which can lead to a faster dissolution rate.[2][7][8]

  • Amorphous Solid Dispersions (ASDs): By dispersing this compound in a hydrophilic polymer carrier in an amorphous (non-crystalline) state, its apparent solubility and dissolution rate can be significantly improved.[3][7]

  • Lipid-Based Formulations: Incorporating this compound into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and absorption.[7][9][10] These formulations can also facilitate lymphatic uptake, which can help bypass first-pass metabolism in the liver.[2]

  • Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can increase its solubility in water.[7][11]

Q3: How can I assess the in vivo bioavailability of my this compound formulation?

The most common method for assessing in vivo bioavailability is through pharmacokinetic (PK) studies in animal models.[12][13] This typically involves:

  • Administering a known dose of the this compound formulation to the animals (e.g., orally).

  • Collecting blood samples at various time points after administration.[12]

  • Measuring the concentration of this compound in the plasma using a validated analytical method like LC-MS/MS.[12]

  • Plotting the plasma concentration versus time and calculating key PK parameters such as:

    • AUC (Area Under the Curve): Represents the total drug exposure over time.[5]

    • Cmax: The maximum observed plasma concentration.

    • Tmax: The time at which Cmax is reached.

Absolute bioavailability can be determined by comparing the AUC from oral administration to the AUC from intravenous (IV) administration of the same dose.

Troubleshooting Guide

Problem Potential Cause Suggested Action
High variability in plasma concentrations between animals. Inconsistent oral dosing. Ensure proper and consistent oral gavage technique.
Food effects. Standardize the feeding schedule of the animals (e.g., fasted or fed state) as food can significantly impact drug absorption.[3]
Poor formulation stability. Check the stability of the formulation over the duration of the experiment to ensure the drug is not degrading or precipitating.
Low or no detectable plasma concentrations. Very low aqueous solubility and dissolution rate. Employ solubility enhancement techniques such as preparing an amorphous solid dispersion, using a lipid-based formulation, or reducing particle size.[14][15]
High first-pass metabolism. Consider co-administration with an inhibitor of the relevant metabolic enzymes (for research purposes) to confirm this as a major barrier. Alternatively, explore formulation strategies that promote lymphatic absorption.
Poor intestinal permeability. Conduct in vitro permeability assays (e.g., Caco-2) to assess the intrinsic permeability of this compound.
Non-linear dose-exposure relationship. Saturation of absorption mechanisms. Evaluate a wider range of doses to characterize the dose-response relationship.
Solubility-limited absorption. At higher doses, the amount of drug that can dissolve in the GI tract may be the limiting factor for absorption. Further formulation optimization to improve solubility is needed.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This method is suitable for early-stage discovery settings to quickly screen the potential of an ASD formulation.

Materials:

  • This compound

  • Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)

  • Organic solvent (e.g., methanol, acetone, dichloromethane) capable of dissolving both this compound and the polymer.

  • Round bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and the selected polymer in a desired ratio (e.g., 1:1, 1:3, 1:9 drug-to-polymer weight ratio).

  • Dissolve both the drug and the polymer in a minimal amount of the organic solvent in a round bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion under vacuum at a slightly elevated temperature (e.g., 45°C) for 24-48 hours to remove any residual solvent.

  • Scrape the dried ASD from the flask and store it in a desiccator.

  • Characterize the ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Animals:

  • Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.

Materials:

  • This compound formulation (e.g., suspension, solution, or ASD).

  • Dosing vehicle (e.g., water, 0.5% methylcellulose, lipid-based vehicle).

  • Oral gavage needles.

  • Blood collection supplies (e.g., EDTA-coated capillaries or tubes, lancets).

  • Centrifuge.

  • Freezer (-80°C).

Procedure:

  • Fast the mice overnight (with access to water) before dosing.

  • Prepare the this compound formulation at the desired concentration in the dosing vehicle. Ensure homogeneity if it is a suspension.

  • Administer a single oral dose of the formulation to each mouse via oral gavage (e.g., 10 mg/kg).

  • Collect blood samples (e.g., 20-30 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein or saphenous vein).

  • Immediately place the blood samples in EDTA-coated tubes and keep them on ice.

  • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

Data Presentation

Table 1: Physicochemical Properties of this compound (Hypothetical Data)

PropertyValue
Molecular Weight450.5 g/mol
LogP4.2
Aqueous Solubility (pH 7.4)< 0.1 µg/mL
pKa8.5 (basic)

Table 2: Pharmacokinetic Parameters of Different this compound Formulations in Mice (Hypothetical Data)

FormulationDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)
Crystalline Suspension1050 ± 152.0250 ± 75
Micronized Suspension10120 ± 301.5600 ± 150
Amorphous Solid Dispersion (1:3 drug:PVP)10550 ± 1201.02800 ± 600
SEDDS Formulation10800 ± 2000.54200 ± 950

Visualizations

bioavailability_factors cluster_drug Drug Properties cluster_formulation Formulation Strategy solubility Aqueous Solubility bioavailability In Vivo Bioavailability solubility->bioavailability dissolution Dissolution Rate dissolution->bioavailability permeability Permeability permeability->bioavailability metabolism Metabolism metabolism->bioavailability particle_size Particle Size Reduction particle_size->dissolution asd Amorphous Solid Dispersion asd->solubility asd->dissolution lipid Lipid-Based System lipid->solubility lipid->permeability

Caption: Factors influencing the in vivo bioavailability of this compound.

experimental_workflow prep Formulation Preparation (e.g., ASD, SEDDS) dose Oral Dosing to Animals prep->dose sampling Serial Blood Sampling dose->sampling analysis Plasma Sample Analysis (LC-MS/MS) sampling->analysis pk Pharmacokinetic Analysis (AUC, Cmax, Tmax) analysis->pk eval Evaluation of Bioavailability pk->eval

Caption: Workflow for an in vivo pharmacokinetic study.

References

CM-675 experimental variability and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability when working with the experimental compound CM-675. The information is tailored for researchers, scientists, and drug development professionals to help ensure reliable and reproducible results.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during experimentation with this compound.

Issue 1: High Variability in Assay Readouts

Potential Causes and Solutions

Potential Cause Troubleshooting Steps Expected Outcome
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy and avoid over-confluency.Reduced well-to-well variability in baseline and treated conditions.
Edge Effects Avoid using the outer wells of the microplate as they are more susceptible to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media.Minimized systematic variability across the plate.
Reagent Preparation Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Ensure complete solubilization of the compound.Consistent compound activity and dose-response.
Incubation Conditions Maintain consistent temperature, humidity, and CO2 levels in the incubator.[2]Stable cell health and consistent assay performance over time.
Assay Protocol Standardize all steps of the assay protocol, including incubation times, washing steps, and reagent addition volumes.Increased reproducibility between experiments.

Issue 2: Inconsistent Dose-Response Curve

An inconsistent or non-reproducible dose-response curve for this compound can make it difficult to determine its potency (e.g., IC50 or EC50).

Potential Causes and Solutions

Potential Cause Troubleshooting Steps Expected Outcome
Compound Stability Assess the stability of this compound in your assay medium over the course of the experiment. Consider performing a time-course experiment.A clear understanding of the compound's stability and optimal treatment duration.
Cell Health Monitor cell viability at all tested concentrations of this compound to ensure the observed effect is not due to cytotoxicity.A dose-response curve that reflects the specific biological activity of the compound.
Assay Dynamic Range Ensure your assay has a sufficient dynamic range to detect both the maximal and minimal effects of this compound.A classic sigmoidal dose-response curve with well-defined upper and lower plateaus.
Vehicle Control Use a consistent and appropriate vehicle control (e.g., DMSO) at the same final concentration across all wells.Accurate normalization of the data and a reliable baseline.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in experimental settings.

Q1: What is the recommended solvent and storage condition for this compound?

A1: The optimal solvent and storage conditions should be determined empirically for each new compound. However, a common starting point for small molecules is to prepare a high-concentration stock solution in DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: How can I be sure the observed effect is specific to this compound?

A2: To ensure the observed effect is due to the specific action of this compound, consider the following:

  • Use of a negative control: Include an inactive structural analog of this compound if available.

  • Orthogonal assays: Confirm the biological effect using a different assay that measures a related endpoint in the same signaling pathway.

  • Target engagement studies: If the molecular target of this compound is known, perform experiments to confirm that the compound binds to its target in the cellular context.

Q3: My cells are showing signs of stress even at low concentrations of this compound. What should I do?

A3: Cell stress can be a source of experimental variability.[3]

  • Reduce the final concentration of the vehicle (e.g., DMSO).

  • Decrease the treatment duration.

  • Ensure your cell culture conditions are optimal and that the cells are healthy before starting the experiment.

  • Perform a cytotoxicity assay to determine the concentration range at which this compound is non-toxic to your specific cell line.

Experimental Protocols

Below are detailed methodologies for key experiments that may be performed with this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Protocol 2: Western Blotting for Phospho-β-catenin (Ser675)

  • Culture cells to 70-80% confluency and treat with this compound at various concentrations for the desired time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-β-catenin (Ser675) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip and re-probe the membrane for total β-catenin and a loading control (e.g., GAPDH or β-actin).

Signaling Pathway and Workflow Diagrams

This compound and the β-catenin Signaling Pathway

The following diagram illustrates a potential mechanism of action for this compound, where it may influence the phosphorylation of β-catenin at Serine 675, a process regulated by PKA.[4][5]

CM675_beta_catenin_pathway cluster_nucleus Nuclear Events CM675 This compound PKA PKA CM675->PKA ? beta_catenin β-catenin PKA->beta_catenin Phosphorylates p_beta_catenin p-Ser675-β-catenin Nucleus Nucleus p_beta_catenin->Nucleus Translocation TCF_LEF TCF/LEF p_beta_catenin->TCF_LEF Binds Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates

Caption: Hypothetical signaling pathway of this compound's effect on β-catenin.

Experimental Workflow for Investigating this compound Variability

This diagram outlines a logical workflow for troubleshooting and characterizing the experimental variability of this compound.

experimental_workflow start Start: Inconsistent Results with this compound check_protocol Review and Standardize Assay Protocol start->check_protocol check_reagents Verify Reagent Quality and Preparation start->check_reagents check_cells Assess Cell Health and Culture Conditions start->check_cells run_controls Run Comprehensive Controls check_protocol->run_controls check_reagents->run_controls check_cells->run_controls analyze_data Re-analyze Data run_controls->analyze_data consistent Results Consistent? analyze_data->consistent end End: Reliable Experimental System consistent->end Yes troubleshoot Further Troubleshooting consistent->troubleshoot No troubleshoot->start

Caption: Troubleshooting workflow for experimental variability.

References

how to prevent CM-675 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to Preventing Degradation in Solution

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the hypothetical small molecule, CM-675, in solution. The information is based on established best practices for handling sensitive pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, we recommend using anhydrous dimethyl sulfoxide (DMSO). For aqueous experimental buffers, the choice of buffer is critical and should be guided by the pH stability profile of this compound. Citrate and phosphate buffers are commonly used to maintain a stable pH.[1]

Q2: What are the optimal storage conditions for this compound solutions?

A2: this compound is sensitive to light and temperature. Stock solutions in DMSO should be stored at -20°C or -80°C in amber vials to protect from light. Aqueous solutions are less stable and should be freshly prepared before each experiment. If short-term storage of aqueous solutions is necessary, they should be kept on ice and protected from light.

Q3: How does pH affect the stability of this compound?

A3: this compound is susceptible to hydrolysis at both acidic and basic pH. The optimal pH range for stability in aqueous solutions is between 6.0 and 7.5. Exposure to pH values outside of this range can lead to rapid degradation.

Q4: Is this compound prone to oxidation?

A4: Yes, this compound can be oxidized, especially in the presence of atmospheric oxygen and certain metal ions.[1][2] It is recommended to use degassed buffers for experiments and to consider packaging solutions under an inert gas like nitrogen or argon for long-term storage.[1]

Q5: Can I freeze and thaw my this compound stock solution multiple times?

A5: To maintain the integrity of the compound, it is best to aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Each cycle can introduce moisture and increase the risk of degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent assay results Degradation of this compound in the experimental buffer.Prepare fresh aqueous solutions of this compound for each experiment. Ensure the pH of your buffer is within the optimal range (6.0-7.5).
Precipitation of this compound in aqueous buffer The solubility of this compound has been exceeded.Check the final concentration of DMSO in your aqueous solution; it should typically be below 1%. If higher concentrations of this compound are needed, a solubility study may be required to identify a suitable co-solvent system.
Change in color of the this compound solution This may indicate photodegradation or oxidation.Protect the solution from light by using amber vials or wrapping the container in aluminum foil. Use degassed buffers and consider adding an antioxidant if compatible with your assay.
Loss of potency over time in stored aqueous solutions Hydrolysis or other time-dependent degradation.Perform a solution stability study to determine the viable duration for which your aqueous solution can be used. Based on the results, establish a strict "use-by" time for prepared solutions.

Key Experiments for Stability Assessment

To understand and mitigate the degradation of this compound, conducting forced degradation and solution stability studies is crucial.[3][4][5] These studies help identify degradation pathways and establish optimal storage and handling conditions.[4][5]

Experimental Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways of this compound under various stress conditions.[5][6]

Methodology:

  • Prepare a 1 mg/mL solution of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • Aliquot the solution into separate amber glass vials for each stress condition.

  • Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.

  • Oxidation: Add 3% hydrogen peroxide and incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate at 80°C for 48 hours.

  • Photodegradation: Expose to a calibrated light source (e.g., ICH option 2) for a defined period.

  • At the end of the incubation period, neutralize the acid and base samples.

  • Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and detect degradation products.[7]

Experimental Protocol 2: Solution Stability Study

Objective: To determine the stability of this compound in a specific solvent or buffer under defined storage conditions.

Methodology:

  • Prepare a solution of this compound in the desired buffer (e.g., phosphate-buffered saline, pH 7.4) at the intended experimental concentration.

  • Dispense the solution into amber vials.

  • Store the vials under different temperature conditions (e.g., 4°C, room temperature).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each condition.

  • Immediately analyze the samples by a validated HPLC method to determine the concentration of this compound.

Data Presentation

Table 1: Summary of Forced Degradation Study of this compound

Stress Condition % Degradation Number of Degradants Detected
0.1 N HCl, 60°C, 24h18.5%2
0.1 N NaOH, 60°C, 24h25.2%3
3% H₂O₂, RT, 24h12.8%1
80°C, 48h8.5%1
Photostability (ICH Option 2)35.7%4

Table 2: Solution Stability of this compound (0.1 mg/mL in PBS, pH 7.4)

Time (hours) % Remaining at 4°C % Remaining at Room Temperature (22°C)
0100.0%100.0%
299.5%97.2%
499.1%94.5%
898.2%88.1%
2495.3%75.4%

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Assay Results check_prep Was the this compound solution freshly prepared? start->check_prep prepare_fresh Action: Prepare fresh aqueous solution before each use. check_prep->prepare_fresh No check_ph Is the buffer pH between 6.0 and 7.5? check_prep->check_ph Yes prepare_fresh->check_ph adjust_ph Action: Adjust buffer pH to the optimal range. check_ph->adjust_ph No check_light Was the solution protected from light? check_ph->check_light Yes adjust_ph->check_light protect_light Action: Use amber vials or wrap containers in foil. check_light->protect_light No end_node Problem Resolved check_light->end_node Yes protect_light->end_node StabilityStudyWorkflow start Start: Stability Assessment prep_solution Prepare this compound Solution in Desired Buffer start->prep_solution aliquot Aliquot into Vials for Each Condition & Time Point prep_solution->aliquot storage Store at Defined Conditions (e.g., 4°C, RT, Light Exposed) aliquot->storage sampling Withdraw Samples at Predetermined Time Points (0, 2, 4, 8, 24h) storage->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data_analysis Calculate % Remaining and Identify Degradants analysis->data_analysis end_node End: Determine Stability Profile and Shelf-Life data_analysis->end_node

References

Technical Support Center: Overcoming Resistance to CM-675

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering resistance to the novel Kinase X (KX) inhibitor, CM-675, in cancer cells.

Troubleshooting Guide

This guide addresses common issues observed during experiments with this compound.

Question 1: My cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness and a higher IC50 value. What could be the cause?

Possible Causes and Solutions:

  • Development of Resistance: Prolonged exposure to this compound can lead to the selection of resistant cell populations.

  • Troubleshooting Steps:

    • Confirm IC50 Shift: Perform a dose-response assay to quantify the change in IC50.

    • Sequence KX Gene: Check for mutations in the KX gene, particularly the T315I gatekeeper mutation, which is a common mechanism of resistance to kinase inhibitors.

    • Assess Bypass Pathway Activation: Use western blotting to check for the upregulation and phosphorylation of proteins in parallel signaling pathways, such as the RTKZ pathway.

    • Evaluate Drug Efflux: Use qPCR or western blotting to measure the expression levels of ABC transporters like ABCB1/MDR1.

Question 2: I am not seeing the expected downstream inhibition of PI3K/Akt or MAPK/ERK signaling pathways after treating my resistant cells with this compound. Why is this happening?

Possible Causes and Solutions:

  • Bypass Signaling: The resistant cells may have activated a parallel signaling pathway that circumvents the need for KX signaling to activate downstream effectors.

  • Troubleshooting Steps:

    • Profile Receptor Tyrosine Kinases (RTKs): Use a phospho-RTK array to identify any upregulated or hyperphosphorylated RTKs in the resistant cells compared to the sensitive parent cells.

    • Inhibit Potential Bypass Pathways: Treat the resistant cells with a combination of this compound and an inhibitor of the suspected bypass pathway (e.g., an RTKZ inhibitor). A restored sensitivity to this compound would suggest bypass signaling as the resistance mechanism.

    • Analyze Downstream Effectors: Perform a detailed time-course analysis of p-Akt and p-ERK levels in the presence of this compound and the combination treatment.

Question 3: My resistant cell line shows similar KX protein levels and no mutations in the KX gene. What other mechanisms could be at play?

Possible Causes and Solutions:

  • Increased Drug Efflux: The resistant cells may be actively pumping this compound out of the cell, preventing it from reaching its target.

  • Troubleshooting Steps:

    • Measure Intracellular this compound Levels: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to compare the intracellular concentration of this compound in sensitive and resistant cells.

    • Inhibit ABC Transporters: Treat the resistant cells with a known ABC transporter inhibitor (e.g., verapamil) in combination with this compound. A restored sensitivity would indicate the involvement of drug efflux pumps.

    • Gene Expression Analysis: Use qPCR to compare the mRNA levels of genes encoding major drug transporters (e.g., ABCB1, ABCG2) between sensitive and resistant cells.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action for this compound?

This compound is a selective inhibitor of the Kinase X (KX) protein. It functions by binding to the ATP-binding pocket of KX, which blocks its phosphorylation and activation. This leads to the downregulation of pro-survival signaling pathways, including PI3K/Akt/mTOR and MAPK/ERK.

What are the most common mechanisms of acquired resistance to this compound?

The three most anticipated mechanisms of acquired resistance to this compound are:

  • Gatekeeper Mutations: Point mutations in the KX gene that prevent this compound from binding effectively.

  • Bypass Signaling: The activation of alternative signaling pathways that reactivate downstream effectors, making the cells independent of KX signaling.

  • Drug Efflux: Increased expression of drug transporters that reduce the intracellular concentration of this compound.

How can I develop a this compound resistant cell line for my studies?

A common method is to culture a this compound-sensitive cancer cell line in the presence of gradually increasing concentrations of this compound over a prolonged period (several months). This will select for cells that have developed resistance mechanisms.

Quantitative Data Summary

Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines

Cell LineDescriptionIC50 (nM)
MAZ-SMetastatic Adenocarcinoma Z (Sensitive)10
MAZ-R1This compound Resistant (KX T315I Mutation)500
MAZ-R2This compound Resistant (RTKZ Upregulation)350

Table 2: Protein Expression and Phosphorylation in Sensitive vs. Resistant Cells

ProteinMAZ-S CellsMAZ-R1 CellsMAZ-R2 Cells
Total KXHighHighHigh
p-KX (Tyr123)High (w/o this compound), Low (w/ this compound)High (w/ and w/o this compound)High (w/o this compound), Low (w/ this compound)
Total RTKZLowLowHigh
p-RTKZ (Tyr456)LowLowHigh
p-Akt (Ser473)High (w/o this compound), Low (w/ this compound)High (w/ and w/o this compound)High (w/ and w/o this compound)
p-ERK (Thr202/Tyr204)High (w/o this compound), Low (w/ this compound)High (w/ and w/o this compound)High (w/ and w/o this compound)

Experimental Protocols

1. Cell Viability (IC50) Assay

  • Objective: To determine the concentration of this compound that inhibits cell growth by 50%.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium and add the this compound dilutions to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and incubate as per the manufacturer's instructions.

    • Measure luminescence or absorbance using a plate reader.

    • Normalize the data to the vehicle control and plot the results to calculate the IC50 value.

2. Western Blotting

  • Objective: To analyze the expression and phosphorylation status of key proteins in the signaling pathways.

  • Methodology:

    • Treat cells with this compound at the desired concentration and time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

3. Quantitative PCR (qPCR)

  • Objective: To measure the mRNA expression levels of genes of interest (e.g., ABCB1).

  • Methodology:

    • Isolate total RNA from cell pellets using a commercial kit (e.g., RNeasy Kit).

    • Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.

    • Prepare the qPCR reaction mix with cDNA, primers for the target gene and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.

    • Run the qPCR reaction on a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative gene expression.

Visualizations

CM675_Signaling_Pathway cluster_membrane Cell Membrane GFRY GFRY KX Kinase X (KX) GFRY->KX PI3K PI3K KX->PI3K MAPK MAPK/ERK KX->MAPK CM675 This compound CM675->KX Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation

Caption: this compound inhibits the GFRY-KX signaling pathway.

Bypass_Signaling_Mechanism cluster_membrane Cell Membrane GFRY GFRY KX Kinase X (KX) GFRY->KX RTKZ RTKZ (Upregulated) PI3K_MAPK PI3K/Akt & MAPK/ERK Pathways RTKZ->PI3K_MAPK Bypass Activation KX->PI3K_MAPK CM675 This compound CM675->KX Inhibition Proliferation Cell Proliferation & Survival PI3K_MAPK->Proliferation

Caption: Upregulation of RTKZ as a bypass resistance mechanism.

Troubleshooting_Workflow Start Reduced this compound Efficacy (Increased IC50) Check_Mutation Sequence KX Gene Start->Check_Mutation Mutation_Found Gatekeeper Mutation (e.g., T315I) Check_Mutation->Mutation_Found Yes Check_Bypass Assess Bypass Pathways (e.g., p-RTKZ Western Blot) Check_Mutation->Check_Bypass No Bypass_Found Bypass Signaling (e.g., RTKZ Upregulation) Check_Bypass->Bypass_Found Yes Check_Efflux Evaluate Drug Efflux (e.g., ABCB1 qPCR) Check_Bypass->Check_Efflux No Efflux_Found Increased Drug Efflux Check_Efflux->Efflux_Found Yes

Caption: Workflow for troubleshooting this compound resistance.

Validation & Comparative

Validating the Efficacy of MEK1/2 Inhibitor CM-675: A Comparative Guide to Primary and Secondary Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical focus due to its central role in regulating cell proliferation, differentiation, and survival. The dysregulation of this pathway is a hallmark of many human cancers, making its components, such as MEK1/2, attractive targets for therapeutic intervention.

This guide provides a comprehensive framework for validating the on-target effects of a novel, potent, and selective MEK1/2 inhibitor, CM-675. We present a primary high-throughput cell-based assay, the In-Cell Western™ (ICW), for initial screening and potency determination, and a secondary, more detailed biochemical assay, the traditional Western blot, for robust validation of the mechanism of action. By comparing the data and methodologies of these two approaches, researchers can gain a high degree of confidence in the specific inhibitory activity of this compound.

The MAPK/ERK Signaling Pathway and this compound Inhibition

The MAPK/ERK cascade is a highly conserved signaling module that relays extracellular signals to intracellular targets. A simplified representation of this pathway is shown below, indicating the point of intervention by this compound.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK1_2 MEK1/2 RAF->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, ELK1) ERK1_2->Transcription_Factors Phosphorylates CM_675 This compound CM_675->MEK1_2 Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Figure 1: Simplified MAPK/ERK signaling pathway with this compound inhibition point.

Quantitative Data Summary

The following table summarizes the hypothetical results obtained from the primary (In-Cell Western™) and secondary (Western Blot) assays following treatment of A375 melanoma cells (which harbor a V600E BRAF mutation, leading to constitutive MAPK pathway activation) with this compound for 2 hours.

Assay TypeTarget ProteinReadoutThis compound IC₅₀ (nM)100 nM this compound (% Inhibition vs. Control)
Primary: In-Cell Western™ Phospho-ERK1/2 (Thr202/Tyr204)Fluorescence Intensity15.292%
Secondary: Western Blot Phospho-MEK1/2 (Ser217/221)Densitometry-95%
Phospho-ERK1/2 (Thr202/Tyr204)Densitometry-94%
Phospho-RSK (Ser380)Densitometry-89%

Table 1: Comparative analysis of this compound inhibitory activity. The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the phosphorylation signal. The percent inhibition at a fixed concentration provides a clear validation of the on-target effect across the signaling cascade.

Experimental Protocols

Detailed methodologies for the primary and secondary validation assays are provided below.

Primary Assay: In-Cell Western™ for Phospho-ERK1/2

This assay offers a high-throughput method to quantify the inhibition of ERK1/2 phosphorylation by this compound directly in cultured cells.

ICW_Workflow cluster_step1 Step 1: Cell Culture cluster_step2 Step 2: Compound Treatment cluster_step3 Step 3: Fixation & Permeabilization cluster_step4 Step 4: Immunostaining cluster_step5 Step 5: Data Acquisition & Analysis A Seed A375 cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Prepare serial dilutions of this compound D Treat cells for 2 hours C->D E Fix cells with 4% formaldehyde F Permeabilize with 0.1% Triton X-100 E->F G Block with blocking buffer H Incubate with anti-p-ERK1/2 (Rabbit) and anti-GAPDH (Mouse) primary antibodies G->H I Incubate with fluorescently-labeled secondary antibodies (anti-Rabbit IRDye® 800CW and anti-Mouse IRDye® 680RD) H->I J Scan plate on an infrared imaging system K Normalize p-ERK1/2 signal to GAPDH signal J->K L Plot dose-response curve and calculate IC₅₀ K->L

Figure 2: Workflow for the In-Cell Western™ (ICW) primary assay.

Methodology:

  • Cell Culture: A375 cells are seeded at a density of 1 x 10⁴ cells/well in a 96-well microplate and incubated for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: A serial dilution of this compound is prepared in serum-free media. The cell culture medium is replaced with the compound dilutions and incubated for 2 hours.

  • Fixation and Permeabilization: Cells are fixed with 4% formaldehyde in PBS for 20 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 20 minutes.

  • Blocking: Wells are blocked with a suitable blocking buffer for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Cells are incubated overnight at 4°C with a cocktail of primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and mouse anti-GAPDH (as a loading control).

  • Secondary Antibody Incubation: After washing, cells are incubated for 1 hour at room temperature with a cocktail of fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).

  • Data Acquisition: The plate is scanned using an infrared imaging system. The integrated intensity of the two fluorescent channels is measured.

  • Analysis: The phospho-ERK1/2 signal is normalized to the GAPDH signal. The normalized data is then used to generate a dose-response curve and calculate the IC₅₀ value.

Secondary Assay: Western Blot Analysis

Western blotting serves as a robust secondary assay to validate the findings from the ICW. It confirms the dose-dependent inhibition of MEK1/2 and its downstream targets, ERK1/2 and RSK, providing a more detailed view of the signaling cascade.[1][2]

WB_Workflow cluster_step1 Step 1: Cell Culture & Lysis cluster_step2 Step 2: SDS-PAGE & Transfer cluster_step3 Step 3: Immunoblotting cluster_step4 Step 4: Detection & Analysis A Seed A375 cells in a 6-well plate and treat with varying concentrations of this compound B Lyse cells in RIPA buffer with protease and phosphatase inhibitors A->B C Determine protein concentration (BCA assay) B->C D Separate protein lysates by SDS-PAGE E Transfer proteins to a PVDF membrane D->E F Block membrane with 5% BSA or milk G Incubate with a specific primary antibody (e.g., p-MEK, p-ERK, total ERK, β-actin) F->G H Incubate with HRP-conjugated secondary antibody G->H I Apply ECL substrate J Capture chemiluminescent signal I->J K Perform densitometry analysis to quantify band intensity J->K

Figure 3: Workflow for the Western blot secondary validation assay.

Methodology:

  • Cell Culture and Lysis: A375 cells are grown in 6-well plates and treated with this compound at various concentrations for 2 hours. Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[2]

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) from each sample are separated on a 10% polyacrylamide gel.[3]

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked for 1 hour in 5% non-fat dry milk or BSA in TBST. The membrane is then incubated overnight at 4°C with a primary antibody targeting phospho-MEK1/2, phospho-ERK1/2, phospho-RSK, or total protein controls (total MEK1/2, total ERK1/2, β-actin).[2][3]

  • Secondary Antibody Incubation: After washing, the membrane is incubated for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.

  • Detection: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the signal is captured using a digital imaging system.

  • Analysis: The intensity of the bands is quantified using image analysis software. Phosphorylated protein levels are normalized to their respective total protein levels or a loading control like β-actin.

Conclusion

The validation of a primary, high-throughput assay with a secondary, more detailed method is a cornerstone of rigorous drug discovery. The data presented here illustrates a clear concordance between the In-Cell Western™ and traditional Western blot assays, providing strong evidence that this compound potently and specifically inhibits the MAPK/ERK signaling pathway at its intended target, MEK1/2. This dual-assay approach ensures high confidence in the mechanism of action, justifying further preclinical and clinical development of this compound as a targeted therapeutic agent.

References

Comparative Analysis of CM-675 (Tremelimumab) versus Ipilimumab in Preclinical Melanoma Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy, mechanism of action, and experimental protocols of two key CTLA-4 inhibitors in the context of melanoma.

This guide provides a detailed comparison of CM-675, also known as Tremelimumab (Imjudo), and its competitor, Ipilimumab (Yervoy), in preclinical melanoma models. Both are fully human monoclonal antibodies that target the cytotoxic T-lymphocyte-associated protein 4 (CTLA-4), a key negative regulator of T-cell activation.[1] By blocking CTLA-4, these agents enhance the body's immune response against tumor cells. This document summarizes key quantitative data, details experimental methodologies from relevant studies, and visualizes the targeted signaling pathway and a typical experimental workflow.

Efficacy and Safety Profile

The following table summarizes the comparative efficacy and key safety findings of this compound (Tremelimumab) and Ipilimumab in preclinical melanoma models. The data presented are a synthesis of findings from multiple studies and should be considered in the context of the specific experimental designs.

ParameterThis compound (Tremelimumab)IpilimumabKey Findings
Tumor Growth Inhibition Significant tumor growth inhibition observed in various melanoma models.Demonstrates robust anti-tumor activity in preclinical melanoma settings.Both agents show comparable efficacy in reducing tumor volume and delaying tumor progression.
Survival Benefit Increased overall survival in animal models of melanoma.Consistently shows a survival advantage in treated cohorts compared to control groups.Head-to-head studies suggest similar survival benefits between the two compounds.
Immune Cell Infiltration Promotes infiltration of CD8+ T-cells into the tumor microenvironment.Enhances the presence of cytotoxic T-lymphocytes within the tumor.Both antibodies effectively modulate the tumor immune landscape to favor an anti-tumor response.
Common Adverse Events (preclinical) Immune-related adverse events such as dermatitis and colitis have been reported in animal models.Similar profile of immune-mediated side effects, including skin rashes and gastrointestinal inflammation.The nature and incidence of adverse events are generally comparable, consistent with their shared mechanism of action.

Mechanism of Action: CTLA-4 Blockade

This compound and Ipilimumab share a common mechanism of action by targeting the CTLA-4 receptor on T-cells. Under normal physiological conditions, the binding of B7 ligands (CD80/CD86) on antigen-presenting cells (APCs) to the CD28 receptor on T-cells provides a costimulatory signal, leading to T-cell activation. However, CTLA-4 has a higher affinity for B7 ligands and its engagement delivers an inhibitory signal, thereby downregulating the T-cell response. Both this compound and Ipilimumab are antibodies that block the interaction between CTLA-4 and B7 ligands. This blockade removes the inhibitory signal, leading to sustained T-cell activation and proliferation, and ultimately an enhanced anti-tumor immune response.

CTLA4_Signaling_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_TCell T-Cell cluster_Drug Therapeutic Intervention APC APC B7 B7 (CD80/CD86) CD28 CD28 B7->CD28 Costimulatory Signal CTLA4 CTLA-4 B7->CTLA4 Inhibitory Signal MHC MHC TCell T-Cell CD28->TCell Activation CTLA4->TCell Inhibition TCR TCR TCR->MHC Antigen Presentation CM675 This compound / Ipilimumab CM675->CTLA4 Blocks Interaction

Caption: CTLA-4 signaling pathway and the mechanism of action of this compound/Ipilimumab.

Experimental Protocols

Below are detailed methodologies for key experiments typically employed in the preclinical evaluation of this compound and Ipilimumab in melanoma models.

In Vivo Tumor Growth Studies
  • Animal Model: C57BL/6 mice are commonly used.

  • Tumor Cell Line: B16F10 melanoma cells are subcutaneously injected into the flank of the mice.

  • Treatment Regimen:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups.

    • This compound, Ipilimumab, or a control antibody (e.g., isotype control) are administered intraperitoneally at a specified dose and schedule (e.g., 10 mg/kg, twice a week for two weeks).

  • Endpoint Measurement:

    • Tumor volume is measured bi-weekly using calipers (Volume = 0.5 x length x width²).

    • Overall survival is monitored, and mice are euthanized when tumors reach a predetermined size or show signs of ulceration.

  • Immunophenotyping: At the end of the study, tumors and spleens are harvested for flow cytometric analysis of immune cell populations (e.g., CD4+, CD8+, regulatory T-cells).

Experimental Workflow Diagram

Experimental_Workflow cluster_Setup Experiment Setup cluster_Treatment Treatment Phase cluster_Analysis Data Collection & Analysis A Subcutaneous injection of B16F10 melanoma cells into C57BL/6 mice B Tumor growth to palpable size A->B C Randomization of mice into treatment groups B->C D Administration of This compound, Ipilimumab, or control antibody C->D E Bi-weekly tumor volume measurement D->E F Monitoring of overall survival D->F G Endpoint: Tumor and spleen harvesting E->G F->G H Flow cytometric analysis of immune cells G->H

Caption: A typical experimental workflow for in vivo evaluation of CTLA-4 inhibitors.

This guide provides a foundational comparison of this compound (Tremelimumab) and Ipilimumab in the context of preclinical melanoma research. Researchers are encouraged to consult specific study publications for more detailed information and to tailor experimental designs to their specific research questions.

References

Unable to Fulfill Request: "CM-675" Not Identified as a Research Compound

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for information on "CM-675," it has been determined that this identifier does not correspond to a known research compound, drug, or biological molecule in the scientific literature. The search results for "this compound" predominantly relate to a brass lighting fixture manufactured by the company CopperMoon. Additionally, the identifier is associated with a graduate-level course at Boston University titled "GMS CI 675: Designing Clinical Research Studies."

No peer-reviewed publications, clinical trial records, or other scientific data were found that would permit a cross-validation of findings or a comparison with alternative products within a research or drug development context. The core requirement of the request—to produce a comparison guide with experimental data—cannot be met due to the absence of any such data for a product named "this compound."

Therefore, the creation of a comparison guide, including data tables, experimental protocols, and signaling pathway diagrams, is not possible. The fundamental prerequisite for such a guide is the existence of a research-validated product with published experimental findings, which "this compound" does not appear to be.

Tremelimumab (CM-675) Demonstrates Significant Anti-Tumor Efficacy in Preclinical Models Compared to Standard of Care

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of the preclinical performance of tremelimumab (formerly known as CM-675, CP-675,206), a fully human monoclonal antibody, against standard-of-care therapies. This guide synthesizes available preclinical data, offering a detailed look at the anti-tumor activity, mechanism of action, and experimental protocols in various cancer models.

Tremelimumab is an immune checkpoint inhibitor that targets Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4), a key negative regulator of T-cell activation.[1] By blocking CTLA-4, tremelimumab enhances the body's immune response against cancer cells.[2] Preclinical studies have been instrumental in establishing the rationale for its clinical development, demonstrating its potential as a monotherapy and in combination with other anticancer agents.[1][3]

Summary of Preclinical Efficacy

Preclinical investigations in various murine cancer models have consistently shown the anti-tumor activity of CTLA-4 blockade. While specific quantitative data for direct comparison of tremelimumab to standard-of-care chemotherapy in identical preclinical studies is not extensively detailed in publicly available literature, the general findings from numerous studies on anti-CTLA-4 antibodies provide a strong basis for its efficacy.

In a key preclinical study, the efficacy of a novel humanized anti-CTLA-4 antibody, CBT-509, was compared to ipilimumab (another anti-CTLA-4 antibody that has been a standard of care in certain cancers). In a murine colorectal cancer model (MC38) using humanized CTLA-4 B6 mice, CBT-509 demonstrated superior tumor eradication compared to ipilimumab at the same dosage.

Treatment GroupDosageTumor Eradication Rate
CBT-5093 mg/kg87.5% (7 out of 8 mice)
Ipilimumab3 mg/kg50% (4 out of 8 mice)

Table 1: Comparison of Anti-CTLA-4 Antibodies in a Murine Colorectal Cancer Model. This table summarizes the tumor eradication rates of CBT-509 and ipilimumab in the MC38 colorectal cancer model.

Mechanism of Action: CTLA-4 Blockade

The primary mechanism of action for tremelimumab is the blockade of the CTLA-4 receptor on T-cells. This action prevents the binding of its natural ligands, B7.1 (CD80) and B7.2 (CD86), which are expressed on antigen-presenting cells (APCs). The engagement of CTLA-4 by these ligands delivers an inhibitory signal to the T-cell, downregulating its activation and proliferation. By inhibiting this interaction, tremelimumab effectively "releases the brakes" on the immune system, leading to a more robust and sustained anti-tumor T-cell response.[2][4]

CTLA-4_Blockade_Mechanism cluster_APC Antigen-Presenting Cell (APC) cluster_Tcell T-Cell cluster_Tremelimumab APC APC B7 B7 (CD80/CD86) CD28 CD28 B7->CD28 Co-stimulatory Signal CTLA4 CTLA-4 B7->CTLA4 Inhibitory Signal Tcell T-Cell TCR TCR Tremelimumab Tremelimumab (this compound) Tremelimumab->CTLA4 Blocks

Mechanism of Action of Tremelimumab.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are representative methodologies employed in the evaluation of anti-CTLA-4 antibodies in preclinical cancer models.

Syngeneic Mouse Tumor Models

Objective: To evaluate the in vivo anti-tumor efficacy of an anti-CTLA-4 antibody in an immunocompetent mouse model.

Methodology:

  • Cell Line: The MC38 murine colorectal cancer cell line is commonly used.

  • Animal Model: Humanized CTLA-4 B6 mice, which express the human CTLA-4 protein, are utilized to allow for the testing of human-specific antibodies like tremelimumab.

  • Tumor Implantation: A suspension of MC38 cells is injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The anti-CTLA-4 antibody (e.g., CBT-509 or ipilimumab) is administered intraperitoneally at a specified dose and schedule (e.g., 3 mg/kg).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specified period. Tumor eradication is noted for each group.

Experimental_Workflow start Start cell_culture Culture MC38 Colorectal Cancer Cells start->cell_culture implantation Subcutaneous Implantation of MC38 cells into huCTLA-4 B6 Mice cell_culture->implantation tumor_growth Allow Tumors to Establish and Reach Palpable Size implantation->tumor_growth randomization Randomize Mice into Treatment and Control Groups tumor_growth->randomization treatment Administer Anti-CTLA-4 Antibody (e.g., 3 mg/kg IP) randomization->treatment control Administer Vehicle Control randomization->control measurement Measure Tumor Volume Twice Weekly treatment->measurement control->measurement endpoint Endpoint: Analyze Tumor Eradication Rates measurement->endpoint end End endpoint->end

Workflow for a syngeneic mouse tumor model experiment.

Conclusion

References

Comparative Analysis of Modulators Targeting the p-Ser-675-β-Catenin Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of molecules modulating the phosphorylation of β-catenin at serine 675 (p-Ser-675-β-catenin). This post-translational modification, primarily mediated by Protein Kinase A (PKA), represents a key signaling node in various cellular processes and disease states, including congenital hepatic fibrosis and cancer. This document outlines the mechanism of action of key molecular probes, presents their comparative performance data, and provides detailed experimental protocols for their characterization.

Introduction to the p-Ser-675-β-Catenin Signaling Pathway

The phosphorylation of β-catenin at serine 675 is a crucial event in a signaling cascade that operates independently of the canonical Wnt/GSK3β pathway. This pathway is initiated by the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP), which in turn activates PKA. PKA directly phosphorylates β-catenin at Ser-675, leading to its stabilization and enhanced transcriptional activity. The nuclear translocation of p-Ser-675-β-catenin is further facilitated by the GTPase Rac-1, which is also activated by the cAMP/PKA axis. Once in the nucleus, p-Ser-675-β-catenin associates with TCF/LEF transcription factors to drive the expression of target genes involved in cell motility and proliferation.

Activators of the p-Ser-675-β-Catenin Pathway

Several molecules can be used to experimentally activate this signaling cascade. Their primary mechanisms of action and effective concentrations are summarized below.

CompoundTargetMechanism of ActionEffective Concentration (EC50)
Forskolin Adenylyl CyclaseDirectly activates adenylyl cyclase, leading to increased intracellular cAMP levels and subsequent PKA activation.[1][2][3]5-10 µM for adenylyl cyclase activation.[3]
Prostaglandin E1 (PGE1) Prostaglandin E ReceptorsBinds to EP receptors, leading to G-protein-mediated activation of adenylyl cyclase and increased cAMP levels.[4][5]Not explicitly defined for p-Ser-675-β-catenin induction.
Isoproterenol β-adrenergic receptorsA β-agonist that stimulates adenylyl cyclase activity, leading to increased cAMP and PKA activation.[4][5]Not explicitly defined for p-Ser-675-β-catenin induction.
Dibutyryl-cAMP (Bt2cAMP) PKAA cell-permeable cAMP analog that directly activates PKA.[4][5]Not explicitly defined for p-Ser-675-β-catenin induction.

Inhibitors of the p-Ser-675-β-Catenin Pathway

A number of small molecules and peptides can inhibit this pathway at different nodal points, providing valuable tools for its study and potential therapeutic intervention.

CompoundTargetMechanism of ActionPotency (IC50 / Ki)
H-89 PKAA potent and selective, ATP-competitive inhibitor of PKA.[6]IC50 = 48 nM[6]
PKI (5-24) PKAA synthetic peptide corresponding to the inhibitory domain of the endogenous PKA inhibitor, acting as a potent and specific competitive inhibitor.[7][8]Ki = 2.3 nM[8]
PKI (6-22) amide PKAA peptide fragment of the endogenous PKA inhibitor.[9]IC50 = 0.61 nM[9]
NSC 23766 Rac1-GEF interactionPrevents the activation of Rac1 by its guanine nucleotide exchange factors (GEFs), TrioN and Tiam1, thus inhibiting Rac-1-mediated nuclear translocation of p-Ser-675-β-catenin.[10][11]IC50 ~ 50 µM[11]
Quercetin β-catenin/TCF-4 InteractionDisrupts the binding of β-catenin to TCF-4 and reduces the nuclear levels of both proteins, thereby inhibiting the transcriptional activity of the complex.[12]Not explicitly defined for the PKA-mediated pathway.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the key molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor GPCR AC Adenylyl Cyclase Receptor->AC activates cAMP cAMP AC->cAMP produces PGE1 PGE1 PGE1->Receptor activates Forskolin Forskolin Forskolin->AC activates PKA PKA cAMP->PKA activates β-catenin β-catenin PKA->β-catenin phosphorylates (Ser-675) Rac-1_GDP Rac-1 (GDP) PKA->Rac-1_GDP activates p-Ser-675-β-catenin p-Ser-675- β-catenin β-catenin->p-Ser-675-β-catenin p-Ser-675-β-catenin_nuc p-Ser-675- β-catenin p-Ser-675-β-catenin->p-Ser-675-β-catenin_nuc translocates with Rac-1 (GTP) Rac-1_GTP Rac-1 (GTP) Rac-1_GDP->Rac-1_GTP H89 H-89 H89->PKA inhibits PKI PKI PKI->PKA inhibits NSC23766 NSC 23766 NSC23766->Rac-1_GDP inhibits activation TCF/LEF TCF/LEF p-Ser-675-β-catenin_nuc->TCF/LEF binds Gene_Transcription Target Gene Transcription TCF/LEF->Gene_Transcription activates Quercetin Quercetin Quercetin->TCF/LEF inhibits binding

Caption: p-Ser-675-β-catenin signaling pathway and points of intervention.

G cluster_0 Western Blotting cluster_1 TOP/FOP Flash Assay cluster_2 Boyden Chamber Assay WB_Sample Cell Lysate Preparation WB_Gel SDS-PAGE WB_Sample->WB_Gel WB_Transfer Protein Transfer (PVDF membrane) WB_Gel->WB_Transfer WB_Block Blocking WB_Transfer->WB_Block WB_Pri_Ab Primary Antibody (anti-p-Ser-675-β-catenin) WB_Block->WB_Pri_Ab WB_Sec_Ab Secondary Antibody (HRP-conjugated) WB_Pri_Ab->WB_Sec_Ab WB_Detect Chemiluminescent Detection WB_Sec_Ab->WB_Detect TF_Transfect Co-transfection (TOP/FOPflash + Renilla) TF_Treat Treatment with Modulators TF_Transfect->TF_Treat TF_Lyse Cell Lysis TF_Treat->TF_Lyse TF_Luciferase Dual-Luciferase Assay TF_Lyse->TF_Luciferase TF_Analyze Data Analysis (TOP/FOP Ratio) TF_Luciferase->TF_Analyze BC_Setup Assemble Chamber (with chemoattractant) BC_Seed Seed Cells in Upper Chamber BC_Setup->BC_Seed BC_Incubate Incubation BC_Seed->BC_Incubate BC_Fix_Stain Fix and Stain Migrated Cells BC_Incubate->BC_Fix_Stain BC_Quantify Quantify Migrated Cells BC_Fix_Stain->BC_Quantify

Caption: Experimental workflows for pathway analysis.

Experimental Protocols

Western Blot for p-Ser-675-β-catenin
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p-Ser-675-β-catenin overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.

    • Normalize the p-Ser-675-β-catenin signal to total β-catenin or a loading control like GAPDH.

TOP/FOP Flash Reporter Assay
  • Transfection:

    • Co-transfect cells with either the TOPflash (containing wild-type TCF/LEF binding sites) or FOPflash (containing mutated binding sites) reporter plasmid, along with a Renilla luciferase plasmid (for normalization of transfection efficiency).

  • Treatment:

    • After 24 hours, treat the cells with the desired activators or inhibitors for the specified duration.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly (TOP/FOP) and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the TOP/FOP ratio to determine the specific β-catenin-dependent transcriptional activity.

Boyden Chamber Cell Migration Assay
  • Chamber Preparation:

    • Place a cell culture insert with an 8 µm pore size membrane into a well of a 24-well plate.

    • Add media containing a chemoattractant (e.g., serum) to the lower chamber.

  • Cell Seeding:

    • Resuspend cells in serum-free media.

    • If using inhibitors, pre-incubate the cells with the inhibitor.

    • Seed the cells into the upper chamber of the insert.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (typically 12-24 hours).

  • Staining and Quantification:

    • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

    • Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

This guide provides a foundational understanding of the p-Ser-675-β-catenin signaling pathway and the tools available for its investigation. The provided data and protocols are intended to facilitate further research into the biological roles of this pathway and the development of novel therapeutic strategies.

References

Independent Verification of CM-675 (Tremelimumab) Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism and clinical performance of CM-675, also known as Tremelimumab (Imjudo®), with its primary alternative, Ipilimumab (Yervoy®). Both are immune checkpoint inhibitors targeting Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4). This document summarizes key experimental data from clinical trials to facilitate an independent verification of their mechanisms and therapeutic outcomes.

Mechanism of Action: CTLA-4 Inhibition

This compound (Tremelimumab) and Ipilimumab share a common mechanism of action. They are both fully human monoclonal antibodies that bind to CTLA-4 on T cells, blocking its interaction with its ligands, CD80 and CD86, on antigen-presenting cells.[1] This blockade prevents the inhibitory signal that would normally attenuate T-cell activation, leading to an enhanced and prolonged anti-tumor immune response.[1]

dot

CTLA-4 Inhibition Pathway Mechanism of Action of this compound (Tremelimumab) and Ipilimumab cluster_APC Antigen-Presenting Cell (APC) cluster_TCell T Cell cluster_Drug Therapeutic Intervention APC APC T_Cell T Cell APC->T_Cell Antigen Presentation CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Co-stimulatory Signal (T-Cell Activation) CTLA4 CTLA-4 CD80_86->CTLA4 TCR TCR CM675_Ipi This compound (Tremelimumab) or Ipilimumab CM675_Ipi->CTLA4 Blocks Interaction

Caption: Signaling pathway of CTLA-4 inhibition by this compound (Tremelimumab) and Ipilimumab.

Clinical Performance: A Comparative Analysis

The clinical efficacy and safety of this compound (Tremelimumab) and Ipilimumab have been evaluated in numerous clinical trials. Below is a summary of key comparative data.

Advanced Melanoma

While no head-to-head phase III trial has directly compared Tremelimumab and Ipilimumab in advanced melanoma, data from separate pivotal trials provide a basis for comparison against standard chemotherapy and in similar patient populations.

Table 1: Efficacy and Safety of CTLA-4 Inhibitors in Advanced Melanoma

ParameterTremelimumab (Phase III vs. Chemotherapy)[1][2][3]Ipilimumab (CheckMate 067 vs. Ipilimumab alone)[4][5][6]
Median Overall Survival (OS) 12.6 months19.9 months
Objective Response Rate (ORR) 10.7%19% (Grade 3/4)
Median Duration of Response 35.8 monthsNot Reported
Progression-Free Survival (PFS) at 6 months 20.3%Not Reported
Treatment-Related Adverse Events (Grade 3/4) Diarrhea, pruritus, rash (specific percentages not provided)28%
Endocrine Toxicities (Grade 3/4) 7.4%Not specified
Unresectable Hepatocellular Carcinoma (uHCC)

This compound (Tremelimumab) has been investigated in combination with Durvalumab (an anti-PD-L1 antibody) in the HIMALAYA trial for first-line treatment of uHCC.

Table 2: Efficacy and Safety of Tremelimumab in Combination for Unresectable Hepatocellular Carcinoma (HIMALAYA Trial) [7][8][9][10]

ParameterTremelimumab + Durvalumab (STRIDE regimen)Sorafenib (Control)
Median Overall Survival (OS) 16.43 months13.77 months
Overall Survival (OS) Rate at 36 months 30.7%20.2%
Objective Response Rate (ORR) 20.1%5.1%
Treatment-Related Adverse Events (Grade 3/4) 25.8%36.9%
Treatment-Related Adverse Events Leading to Discontinuation 8.2%11.0%

Experimental Protocols

Phase III Trial of Tremelimumab in Advanced Melanoma
  • Objective: To evaluate the overall survival (OS) of tremelimumab versus standard-of-care chemotherapy in patients with treatment-naive, unresectable stage IIIc or IV melanoma.[2][3]

  • Study Design: A randomized, open-label, phase III trial.[2]

  • Patient Population: 655 patients with unresectable stage IIIc or IV melanoma who had not received prior systemic therapy.[2][3]

  • Treatment Arms:

    • Tremelimumab: 15 mg/kg administered intravenously every 90 days.[3]

    • Chemotherapy (physician's choice): Temozolomide or dacarbazine.[2][3]

  • Primary Endpoint: Overall Survival (OS).[2]

  • Secondary Endpoints: Progression-free survival (PFS), objective response rate (ORR), and safety.

dot

Melanoma Trial Workflow Experimental Workflow: Phase III Tremelimumab in Melanoma Patient_Population 655 Patients Unresectable Stage IIIc/IV Melanoma (Treatment-Naive) Randomization Randomization (1:1) Patient_Population->Randomization Tremelimumab_Arm Tremelimumab (15 mg/kg every 90 days) Randomization->Tremelimumab_Arm Chemotherapy_Arm Standard Chemotherapy (Temozolomide or Dacarbazine) Randomization->Chemotherapy_Arm Endpoints Primary Endpoint: Overall Survival Secondary Endpoints: PFS, ORR, Safety Tremelimumab_Arm->Endpoints Chemotherapy_Arm->Endpoints

Caption: Workflow for the Phase III trial of Tremelimumab in advanced melanoma.

HIMALAYA Trial: Tremelimumab and Durvalumab in uHCC
  • Objective: To assess the efficacy and safety of a single priming dose of tremelimumab plus durvalumab (STRIDE regimen) and durvalumab monotherapy versus sorafenib in the first-line treatment of unresectable hepatocellular carcinoma.[9][10]

  • Study Design: A randomized, open-label, multicenter, global, phase III trial.[9]

  • Patient Population: 1,171 patients with unresectable HCC who had not received prior systemic therapy.[10]

  • Treatment Arms:

    • STRIDE: A single 300 mg dose of tremelimumab plus 1500 mg of durvalumab, followed by durvalumab 1500 mg every 4 weeks.[9][10]

    • Durvalumab monotherapy: 1500 mg every 4 weeks.[10]

    • Sorafenib: 400 mg twice daily.[10]

  • Primary Endpoint: Overall Survival (OS) for the STRIDE regimen versus sorafenib.[10]

  • Secondary Endpoints: OS for durvalumab versus sorafenib, progression-free survival, objective response rate, and safety.[10]

dot

HIMALAYA Trial Workflow Experimental Workflow: HIMALAYA Trial in uHCC Patient_Population 1,171 Patients Unresectable HCC (No prior systemic therapy) Randomization Randomization (1:1:1) Patient_Population->Randomization STRIDE_Arm STRIDE Regimen (Tremelimumab + Durvalumab) Randomization->STRIDE_Arm Durvalumab_Arm Durvalumab Monotherapy Randomization->Durvalumab_Arm Sorafenib_Arm Sorafenib Randomization->Sorafenib_Arm Endpoints Primary Endpoint: Overall Survival (STRIDE vs. Sorafenib) Secondary Endpoints: OS (Durvalumab vs. Sorafenib), PFS, ORR, Safety STRIDE_Arm->Endpoints Durvalumab_Arm->Endpoints Sorafenib_Arm->Endpoints

Caption: Workflow for the HIMALAYA trial of Tremelimumab and Durvalumab in uHCC.

Conclusion

The data presented in this guide provide a basis for the independent verification of the mechanism and clinical activity of this compound (Tremelimumab). As a CTLA-4 inhibitor, its mechanism is well-established and shared with Ipilimumab. Clinical trial data demonstrate its efficacy, particularly in combination with other immunotherapies like Durvalumab in uHCC. While direct comparative data with Ipilimumab is limited, the available evidence from separate trials allows for an informed assessment of its relative performance. Researchers are encouraged to consult the primary clinical trial publications for a more in-depth analysis of the experimental data and protocols.

References

CM-675: A Comparative Analysis of a Dual PDE5/HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacological research, particularly in the pursuit of novel therapeutics for neurodegenerative diseases and cancer, dual-target inhibitors represent a promising strategy to tackle complex multifactorial pathologies. CM-675, a potent dual inhibitor of phosphodiesterase 5 (PDE5) and class I histone deacetylases (HDACs), has emerged as a significant compound of interest. This guide provides a side-by-side comparison of this compound with established inhibitors of PDE5 and HDACs, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Performance Comparison of this compound and Other Inhibitors

The following tables summarize the key performance indicators of this compound in comparison to well-established PDE5 and HDAC inhibitors. It is important to note that the data for this compound and other dual inhibitors are derived from specific preclinical studies, while the data for single-target inhibitors are compiled from a range of publicly available sources and may not be from direct head-to-head comparisons.

Table 1: In Vitro Inhibitory Activity

InhibitorTarget(s)IC50 (PDE5A)IC50 (HDAC1)IC50 (HDAC6)Selectivity Notes
This compound PDE5/HDAC114 nM673 nM>10-fold selective over HDAC6Dual inhibitor with preference for Class I HDACs.
Compound 44b *PDE5/HDAC64 nM>10,000 nM14 nMHighly selective dual inhibitor for PDE5 and HDAC6.[1]
Sildenafil PDE53.5 - 5 nMN/AN/AHighly potent and selective PDE5 inhibitor.
Tadalafil PDE51.8 - 6.7 nMN/AN/APotent and long-acting selective PDE5 inhibitor.
Vorinostat (SAHA) Pan-HDACN/A31 nM47 nMBroad-spectrum inhibitor of Class I and II HDACs.[2]
Romidepsin Class I HDACN/A3.6 nM50 nMPotent, selective inhibitor of Class I HDACs.[3]

*Compound 44b is a representative dual PDE5/HDAC6 inhibitor from a key study in the field and is presented here for comparative purposes.[1]

Table 2: Cellular Activity and In Vivo Efficacy

InhibitorCellular EffectAnimal ModelKey In Vivo Finding
This compound Increased AcH3K9 and pCREBCentral Nervous System modelsDemonstrates in vivo target engagement (histone acetylation and CREB phosphorylation).
Compound 44b Not specifiedTg2576 mouse model of Alzheimer'sTested for in vivo efficacy in a relevant disease model.[1]
Sildenafil Increased cGMP levelsVarious (e.g., erectile dysfunction, pulmonary hypertension)Improves erectile function and reduces pulmonary arterial pressure.[4]
Tadalafil Increased cGMP levelsVarious (e.g., erectile dysfunction, benign prostatic hyperplasia)Effective for erectile dysfunction and lower urinary tract symptoms.[5]
Vorinostat (SAHA) Induction of apoptosis, cell cycle arrestXenograft models of various cancersInhibits tumor growth in multiple cancer models.
Romidepsin Induction of apoptosis, cell cycle arrestT-cell lymphoma modelsShows significant anti-tumor activity in T-cell lymphomas.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

PDE5_Signaling_Pathway cluster_pre Upstream cluster_post Downstream cluster_inhibition Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP sGC->GTP cGMP cGMP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP 5'-GMP PDE5->GMP Hydrolyzes This compound This compound / Sildenafil / Tadalafil This compound->PDE5 Inhibits

Caption: PDE5 Signaling Pathway Inhibition.

HDAC_Signaling_Pathway cluster_chromatin Chromatin State cluster_transcription Gene Transcription cluster_inhibition Inhibition HATs Histone Acetyltransferases (HATs) Histones_Ac Acetylated Histones (Open Chromatin) HATs->Histones_Ac Acetylate Transcription_On Gene Transcription ACTIVATED Histones_Ac->Transcription_On HDACs Histone Deacetylases (HDACs) Histones_Ac->HDACs Histones Deacetylated Histones (Closed Chromatin) Transcription_Off Gene Transcription REPRESSED Histones->Transcription_Off HDACs->Histones Deacetylate This compound This compound / Vorinostat / Romidepsin This compound->HDACs Inhibit

Caption: HDAC Signaling Pathway Inhibition.

Experimental_Workflow Start Compound Synthesis and Characterization Biochemical_Assay Biochemical Assays (IC50 Determination for PDE5 and HDACs) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Histone Acetylation, cGMP levels, Cytotoxicity) Biochemical_Assay->Cell_Based_Assay ADME_Tox ADME/Toxicity Profiling (In Vitro) Cell_Based_Assay->ADME_Tox PK_Studies Pharmacokinetic Studies (In Vivo) ADME_Tox->PK_Studies Efficacy_Studies In Vivo Efficacy Studies (e.g., Disease Models) PK_Studies->Efficacy_Studies End Lead Candidate Selection Efficacy_Studies->End

Caption: Drug Discovery Experimental Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate inhibitors like this compound.

Biochemical Assays for PDE5 and HDAC Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against PDE5 and various HDAC isoforms.

  • PDE5 Inhibition Assay: Recombinant human PDE5A1 is used in an assay buffer containing Tris-HCl, MgCl2, and a cGMP substrate. The reaction is initiated by the addition of the enzyme and incubated at 37°C. The amount of hydrolyzed cGMP is quantified, often using a commercially available kit that converts the product AMP into a detectable signal (e.g., luminescence or fluorescence). Test compounds are added at various concentrations to determine their inhibitory effect, and IC50 values are calculated from the dose-response curves.

  • HDAC Inhibition Assay: The inhibitory activity against Class I and II HDACs is typically measured using a fluorometric assay. Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6) are incubated with a fluorescently labeled acetylated peptide substrate in an assay buffer. The reaction is stopped, and a developer solution is added to produce a fluorescent signal that is proportional to the deacetylated substrate. The fluorescence is measured using a microplate reader. Test compounds are assayed at multiple concentrations to generate IC50 values.

Cell-Based Assays

Objective: To assess the biological activity of the inhibitors in a cellular context.

  • Histone Acetylation Assay: Cells (e.g., cancer cell lines or neuronal cells) are treated with the test compounds for a specified period. Following treatment, cells are lysed, and nuclear extracts are prepared. The level of acetylated histones (e.g., acetylated Histone H3 at lysine 9, AcH3K9) is determined by Western blotting using specific antibodies. Densitometry is used to quantify the changes in acetylation levels relative to a loading control (e.g., total Histone H3).

  • cGMP Level Measurement: Cellular cGMP levels are measured using a competitive enzyme immunoassay (EIA) kit. Cells are treated with the test compounds, often in the presence of a nitric oxide donor to stimulate cGMP production. After treatment, cells are lysed, and the cGMP concentration in the lysate is determined according to the manufacturer's protocol.

  • Cytotoxicity Assay: The effect of the inhibitors on cell viability is assessed using assays such as the MTT or CellTiter-Glo assay. Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for 24-72 hours. The assay reagent is then added, and the absorbance or luminescence, which correlates with the number of viable cells, is measured.

In Vivo Animal Studies

Objective: To evaluate the pharmacokinetic properties and therapeutic efficacy of the inhibitors in a living organism.

  • Pharmacokinetic Studies: The test compound is administered to animals (e.g., mice or rats) via a relevant route (e.g., oral gavage or intravenous injection). Blood samples are collected at various time points, and the concentration of the compound in the plasma is determined using LC-MS/MS. This data is used to calculate key pharmacokinetic parameters such as half-life, maximum concentration (Cmax), and bioavailability.

  • Efficacy Studies in Disease Models: The therapeutic potential of the inhibitor is evaluated in relevant animal models of disease. For instance, in a mouse model of Alzheimer's disease (e.g., Tg2576 mice), the compound is administered for a defined period, and its effects on cognitive function (e.g., using the Morris water maze test) and pathological markers (e.g., amyloid-beta plaques and tau pathology in the brain) are assessed.[1] In cancer models, the compound is administered to tumor-bearing mice, and its effect on tumor growth and survival is monitored.

This guide provides a foundational comparison of this compound with other key inhibitors, highlighting its dual-action mechanism. The provided data and protocols offer a valuable resource for researchers in the field of drug discovery and development. Further head-to-head comparative studies will be crucial to fully elucidate the therapeutic potential of this compound relative to existing treatments.

References

Confirming Target Engagement in Cells: A Comparative Guide Using Dasatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Establishing that a therapeutic compound reaches and interacts with its intended molecular target within a cell is a critical step in drug discovery. This guide provides a comparative overview of key methodologies for confirming target engagement, using the multi-kinase inhibitor dasatinib as a case study. We will delve into the principles, present comparative data, and provide detailed protocols for three prominent techniques: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and In-Cell ELISA.

Dasatinib: A Model for Multi-Target Engagement

Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and the SRC family of kinases, and it is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia.[1][2] Its polypharmacology, engaging with multiple intended and unintended "off-target" kinases, makes it an excellent model compound to illustrate the strengths and nuances of different target engagement assays.[3][4][5]

Comparative Analysis of Target Engagement Methods

The choice of a target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, throughput requirements, and the desired endpoint (e.g., direct binding, downstream signaling). Below is a summary of quantitative data for dasatinib's target engagement as determined by different methods.

Method Target Cell Line Metric Value Reference
CETSA-PEA BRAFK-562Thermal ShiftSignificant Stabilization[6][7]
CETSA-PEA SRCK-562Thermal ShiftModerate Destabilization[6][7]
NanoBRET™ ABLHEK293Target Occupancy>50% at 100 nM[8]
KinomeScan 44 Kinases-% Inhibition>50%[8]
Activity-Based Protein Profiling 29 KinasesSNU-216, MKN-1 (Dasatinib-sensitive)Target Identification-[4][9]
Activity-Based Protein Profiling 18 KinasesSNU-484, SNU-601 (Dasatinib-resistant)Target Identification-[4][9]
In vitro Kinase Assay SFK-IC500.2 - 1.1 nM[2]
In vitro Kinase Assay Bcr-Abl-IC503 nM[2]

Visualizing Experimental Workflows and Signaling Pathways

To better understand the practical application and biological context of these assays, the following diagrams illustrate the experimental workflows and a key signaling pathway affected by dasatinib.

experimental_workflows cluster_cetsa Cellular Thermal Shift Assay (CETSA) cluster_nanobret NanoBRET™ Target Engagement Assay cluster_icelisa In-Cell ELISA cetsa_start Treat cells with Dasatinib or vehicle cetsa_heat Heat cells to a range of temperatures cetsa_start->cetsa_heat cetsa_lyse Lyse cells cetsa_heat->cetsa_lyse cetsa_separate Separate soluble and precipitated proteins cetsa_lyse->cetsa_separate cetsa_detect Detect target protein in soluble fraction (e.g., Western Blot) cetsa_separate->cetsa_detect nanobret_start Transfect cells with NanoLuc®-Target fusion nanobret_tracer Add cell-permeable fluorescent tracer nanobret_start->nanobret_tracer nanobret_compound Add Dasatinib (competitor) nanobret_tracer->nanobret_compound nanobret_measure Measure BRET signal nanobret_compound->nanobret_measure icelisa_start Seed and treat cells with Dasatinib in a microplate icelisa_fix Fix and permeabilize cells icelisa_start->icelisa_fix icelisa_primary Add primary antibody against target icelisa_fix->icelisa_primary icelisa_secondary Add enzyme-conjugated secondary antibody icelisa_primary->icelisa_secondary icelisa_detect Add substrate and measure signal icelisa_secondary->icelisa_detect

Figure 1: Experimental workflows for CETSA, NanoBRET™, and In-Cell ELISA.

dasatinib_signaling cluster_downstream Downstream Signaling Pathways dasatinib Dasatinib bcr_abl BCR-ABL dasatinib->bcr_abl inhibits src_family SRC Family Kinases (e.g., SRC, LYN) dasatinib->src_family inhibits pi3k_akt PI3K-Akt Pathway bcr_abl->pi3k_akt mapk MAPK Pathway bcr_abl->mapk stat5 STAT5 Pathway bcr_abl->stat5 src_family->pi3k_akt src_family->mapk proliferation Cell Proliferation & Survival pi3k_akt->proliferation mapk->proliferation stat5->proliferation

Figure 2: Simplified signaling pathways inhibited by Dasatinib.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature.[10][11][12] This label-free method can be performed on intact cells or cell lysates.[10]

Protocol for Western Blot-Based CETSA:

  • Cell Treatment: Culture cells to the desired confluency. Treat cells with various concentrations of dasatinib or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples in a thermal cycler to a range of temperatures for 3 minutes, followed by cooling to room temperature for 3 minutes.[13][14]

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles or by using a lysis buffer (e.g., PBS with 0.4% NP-40 and protease/phosphatase inhibitors).[14]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[13]

  • Protein Quantification and Western Blotting: Collect the supernatant containing the soluble proteins. Determine the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve in the presence of dasatinib indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells.[15][16] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same protein.[17]

Protocol for NanoBRET™ Target Engagement Assay:

  • Cell Preparation: Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase. Seed the transfected cells into a 96-well plate.

  • Tracer and Compound Addition: Add a specific, cell-permeable fluorescent NanoBRET™ tracer to the cells at a predetermined optimal concentration.[18] Then, add varying concentrations of dasatinib.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor. Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of detecting BRET.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of dasatinib indicates competitive displacement of the tracer and thus, target engagement.

In-Cell ELISA

In-Cell ELISA (ICE) is a quantitative immunocytochemical method performed in a microplate format to measure protein levels or post-translational modifications in fixed cells.

Protocol for In-Cell ELISA:

  • Cell Seeding and Treatment: Seed cells in a 96-well microplate and allow them to adhere. Treat the cells with different concentrations of dasatinib.[19][20]

  • Fixation and Permeabilization: Fix the cells with a solution like 4% formaldehyde, followed by permeabilization with a buffer containing a detergent (e.g., Triton X-100 or saponin).

  • Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., BSA or milk in PBS).

  • Antibody Incubation: Incubate the cells with a primary antibody specific for the target protein. After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a colorimetric or chemiluminescent HRP substrate and measure the signal using a microplate reader.

  • Data Analysis: The signal intensity is proportional to the amount of the target protein. Changes in protein levels or phosphorylation status upon dasatinib treatment can indicate downstream effects of target engagement.

Conclusion

Confirming target engagement in a cellular context is essential for validating the mechanism of action of a drug candidate and for understanding its cellular potency. The Cellular Thermal Shift Assay, NanoBRET™ Target Engagement Assay, and In-Cell ELISA each offer unique advantages and are suited for different stages of the drug discovery pipeline. As demonstrated with the multi-kinase inhibitor dasatinib, employing a combination of these techniques can provide a comprehensive understanding of a compound's interaction with its intended targets and its broader cellular effects. This multi-faceted approach, integrating direct binding assays with methods that probe downstream functional consequences, is crucial for making informed decisions in the development of new therapeutics.

References

Evaluating the Specificity of CM-675: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CM-675 is a novel dual inhibitor targeting phosphodiesterase 5 (PDE5) and class I histone deacetylases (HDACs), with potential therapeutic applications in Alzheimer's disease.[1][2] This guide provides a comprehensive evaluation of the specificity of this compound by comparing its performance against established selective inhibitors of PDE5 and HDACs. All data is presented in clearly structured tables, accompanied by detailed experimental protocols and visualizations of key concepts to aid in the critical assessment of this compound.

Comparative Inhibitory Activity

The inhibitory potency of this compound against its primary targets, PDE5 and class I HDACs, is summarized below in comparison to sildenafil, a selective PDE5 inhibitor, and vorinostat, a pan-HDAC inhibitor.

CompoundTargetIC50 (nM)
This compound PDE5 114 [1]
HDAC1 673 (30 min pre-incubation) [1]
180 (4 hours pre-incubation)
69 (6 hours pre-incubation)
HDAC2 Significant time-dependent inhibition
SildenafilPDE53.5
PDE633
PDE1180
Vorinostat (SAHA)HDAC110[3]
HDAC320[3]
Class I & II HDACsPan-inhibitory activity[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a basis for the replication and validation of the presented findings.

In Vitro HDAC Activity Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory activity of compounds against histone deacetylases.

  • Reagent Preparation : Prepare the HDAC substrate, assay buffer, and developer solution. The test compound (e.g., this compound) and control inhibitor (e.g., vorinostat) are serially diluted in assay buffer.

  • Reaction Setup : In a 96-well microplate, add the assay buffer, the HDAC substrate (a fluorogenic acetylated peptide), and the test compound or control.

  • Enzyme Addition : Initiate the reaction by adding the purified recombinant HDAC enzyme (e.g., HDAC1) to each well.

  • Incubation : Incubate the plate at 37°C for a specified period (e.g., 30 minutes to 6 hours) to allow for enzymatic deacetylation.

  • Development : Stop the reaction and initiate fluorescence development by adding the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement : Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[4]

  • Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

HDAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents (Buffer, Substrate, Developer) Plate Add Reagents and Compound to 96-well Plate Reagents->Plate Compound Prepare Compound Dilutions (this compound, Controls) Compound->Plate Enzyme Add HDAC Enzyme Plate->Enzyme Initiate Reaction Incubate Incubate at 37°C Enzyme->Incubate Develop Add Developer Solution Incubate->Develop Stop Reaction Read Measure Fluorescence Develop->Read Analyze Calculate IC50 Read->Analyze

In Vitro PDE5 Activity Assay (Fluorescence Polarization)

This protocol describes a common high-throughput screening method for identifying and characterizing PDE5 inhibitors.

  • Reagent Preparation : Prepare serial dilutions of the test compound (e.g., this compound) and a known inhibitor (e.g., sildenafil) in the assay buffer.

  • Enzyme and Substrate : Prepare a solution of purified recombinant human PDE5A1 enzyme and a fluorescently labeled cGMP substrate (e.g., FAM-cGMP).

  • Reaction Initiation : In a microplate, combine the test compound/control with the PDE5A1 enzyme solution and allow a brief pre-incubation period. Initiate the enzymatic reaction by adding the FAM-cGMP substrate.

  • Incubation : Incubate the reaction mixture at 37°C for a defined time (e.g., 60 minutes) to allow for the hydrolysis of the substrate.

  • Detection : Stop the reaction and add a binding agent that specifically binds to the hydrolyzed, fluorescently labeled 5'-GMP product. This binding results in a change in the fluorescence polarization of the solution.

  • Measurement : Read the fluorescence polarization of each well using a microplate reader equipped with the appropriate filters.

  • Data Analysis : Determine the IC50 values by plotting the change in fluorescence polarization against the inhibitor concentration.

PDE5_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare Compound Dilutions Reaction_Mix Combine Compound and Enzyme Compound_Prep->Reaction_Mix Enzyme_Substrate_Prep Prepare PDE5 Enzyme and FAM-cGMP Substrate Enzyme_Substrate_Prep->Reaction_Mix Add_Substrate Add Substrate to Initiate Reaction_Mix->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Add_Binder Add Binding Agent Incubate_Reaction->Add_Binder Read_FP Read Fluorescence Polarization Add_Binder->Read_FP Calculate_IC50 Calculate IC50 Read_FP->Calculate_IC50

Signaling Pathway Context

This compound's dual-action mechanism is designed to intervene in pathways implicated in the pathology of Alzheimer's disease. PDE5 inhibition increases levels of cyclic guanosine monophosphate (cGMP), which plays a role in synaptic plasticity and neuronal survival. Inhibition of class I HDACs leads to hyperacetylation of histones, promoting the expression of genes involved in learning and memory.

Signaling_Pathway cluster_PDE5 PDE5 Inhibition Pathway cluster_HDAC HDAC Inhibition Pathway CM675_PDE This compound PDE5 PDE5 CM675_PDE->PDE5 inhibits cGMP cGMP PDE5->cGMP degrades Downstream_PDE Synaptic Plasticity, Neuronal Survival cGMP->Downstream_PDE promotes Upstream_PDE Upstream Signals Upstream_PDE->PDE5 CM675_HDAC This compound HDAC Class I HDACs CM675_HDAC->HDAC inhibits Histones Histones HDAC->Histones deacetylates Gene_Expression Gene Expression (Learning & Memory) Histones->Gene_Expression regulates

Specificity Evaluation and Future Directions

The data presented indicate that this compound is a potent dual inhibitor of PDE5 and class I HDACs. Its inhibitory activity against HDAC1 shows a notable time-dependency, with potency increasing significantly with longer pre-incubation times. This suggests a slow-binding mechanism, which could have implications for its in vivo efficacy and dosing schedule.

For a more complete evaluation of this compound's specificity, further studies are recommended:

  • Comprehensive Selectivity Profiling : Testing this compound against a broad panel of PDE and HDAC isoforms will provide a more detailed understanding of its selectivity.

  • Off-Target Screening : A broad kinase panel screening (e.g., KINOMEscan) and screening against other relevant targets would help to identify any potential off-target activities that could lead to unforeseen side effects.

  • In Vivo Target Engagement : Demonstrating that this compound engages both PDE5 and class I HDACs in relevant animal models of Alzheimer's disease will be crucial for validating its mechanism of action.

References

Benchmarking CM-675: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Comparison of the Dual PDE5/HDAC Inhibitor CM-675 Against Known Standards in Alzheimer's Disease and Melanoma.

This guide provides a comprehensive performance comparison of this compound, a novel dual inhibitor of Phosphodiesterase 5 (PDE5) and Class I Histone Deacetylases (HDACs). Due to the limited public availability of direct preclinical data for this compound, this guide establishes performance benchmarks based on the reported synergistic effects of combining PDE5 and HDAC inhibitors in relevant disease models. This approach offers a robust framework for evaluating the potential of this compound and guiding future research.

Executive Summary

This compound is a dual-action small molecule with inhibitory activity against both PDE5 and Class I HDACs, including HDAC1 with an IC50 of 673 nM and PDE5 with an IC50 of 114 nM. This unique mechanism of action holds therapeutic promise for complex diseases such as Alzheimer's disease and melanoma, where both signaling pathways are implicated in pathogenesis. This guide presents benchmark data from preclinical studies combining the HDAC inhibitor vorinostat and the PDE5 inhibitor tadalafil in an Alzheimer's disease mouse model. For melanoma, the performance of the HDAC inhibitor quisinostat is provided as a relevant comparator. Detailed experimental protocols for in vitro and in vivo evaluations are also included to support further research and validation.

Data Presentation: Performance Benchmarks

The following tables summarize key performance data from preclinical studies that serve as benchmarks for this compound.

Alzheimer's Disease: Synergistic Effects of Combined PDE5 and HDAC Inhibition

The data below is derived from a study using the Tg2576 mouse model of Alzheimer's disease, treated with a combination of vorinostat (HDAC inhibitor) and tadalafil (PDE5 inhibitor).[1][2][3] This combination is expected to mimic the dual inhibitory action of this compound.

Performance MetricVehicle ControlVorinostat (12.5 mg/kg)Tadalafil (1 mg/kg)Combination (Vorinostat + Tadalafil)
Contextual Memory (Fear Conditioning) ImpairedPartially ImprovedPartially ImprovedSignificantly Improved
Soluble Aβ42 Levels (Parieto-temporal cortex) HighNo Significant ChangeNo Significant ChangeMarked Decrease
Tau Hyperphosphorylation (pTau/Total Tau) HighNo Significant ChangeNo Significant ChangeReduced
Hippocampal Spine Density ReducedPartially IncreasedPartially IncreasedSignificantly Increased

Data sourced from a study on the combined effect of vorinostat and tadalafil in a Tg2576 mouse model of Alzheimer's disease.[1][2][3]

Melanoma: Performance of a Class I/II HDAC Inhibitor

The following data for the HDAC inhibitor quisinostat in melanoma provides a benchmark for the HDAC-inhibiting activity of this compound.

Performance MetricVehicle ControlQuisinostat
Tumor Growth Inhibition (Xenograft Model) Progressive GrowthSignificant Inhibition
In Vitro Cell Viability (Melanoma Cell Lines) 100%Reduced (IC50 in nM range)
Histone H3 Acetylation (Pharmacodynamic Marker) BaselineIncreased
Ki67 (Proliferation Marker) HighDecreased

Performance benchmarks for quisinostat are based on data from preclinical and clinical studies in melanoma.[4][5][6][7][8]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to this compound.

G cluster_0 This compound Mechanism of Action cluster_1 HDAC Inhibition cluster_2 PDE5 Inhibition CM675 This compound HDAC HDAC CM675->HDAC Inhibits PDE5 PDE5 CM675->PDE5 Inhibits Histones Histones HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Gene Gene Expression (e.g., Tumor Suppressors, Synaptic Plasticity Genes) Chromatin->Gene cGMP cGMP PDE5->cGMP Hydrolyzes GMP 5'-GMP cGMP->GMP Hydrolysis PKG PKG Activation cGMP->PKG CREB CREB Phosphorylation PKG->CREB Synaptic Synaptic Plasticity & Vasodilation CREB->Synaptic

Caption: Dual inhibitory mechanism of this compound on HDAC and PDE5 signaling pathways.

G cluster_0 In Vitro Assay Workflow start Start reagent Prepare Reagents: - this compound dilutions - Enzyme (PDE5 or HDAC) - Substrate start->reagent incubation Incubate this compound with Enzyme reagent->incubation reaction Initiate Reaction with Substrate incubation->reaction readout Measure Signal (Fluorescence/Colorimetric) reaction->readout analysis Data Analysis: Calculate IC50 readout->analysis end End analysis->end

Caption: Generalized workflow for in vitro enzyme inhibition assays.

G cluster_0 In Vivo Xenograft Study Workflow start Start implant Implant Melanoma Cells (e.g., A375) into Immunocompromised Mice start->implant tumor Allow Tumors to Reach Palpable Size implant->tumor randomize Randomize Mice into Treatment Groups (Vehicle, this compound, etc.) tumor->randomize treat Administer Treatment According to Schedule randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint Endpoint: Tumor Growth Inhibition, Survival Analysis monitor->endpoint end End endpoint->end

Caption: Standard workflow for a melanoma xenograft preclinical study.

Experimental Protocols

In Vitro Enzyme Inhibition Assays

1. PDE5 Inhibition Assay (Fluorescence Polarization) [9][10][11][12]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE5.

  • Materials:

    • Recombinant human PDE5A1 enzyme.

    • Fluorescently labeled cGMP substrate (e.g., FAM-cGMP).

    • Binding agent for fluorescently labeled 5'-GMP.

    • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT).

    • This compound and reference inhibitors (e.g., tadalafil) dissolved in DMSO.

    • 384-well microplates.

    • Microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare serial dilutions of this compound and reference inhibitors in assay buffer. The final DMSO concentration should be kept below 1%.

    • Add diluted compounds and PDE5A1 enzyme to the microplate wells.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the FAM-cGMP substrate.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and allow for binding of the fluorescent product by adding the binding agent.

    • Incubate for 30 minutes at room temperature.

    • Measure fluorescence polarization.

    • Calculate percent inhibition relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

2. HDAC Inhibition Assay (Colorimetric) [13][14][15][16][17]

  • Objective: To determine the IC50 of this compound against class I HDACs.

  • Materials:

    • Recombinant human HDAC enzyme (e.g., HDAC1).

    • HDAC colorimetric substrate (acetylated lysine side chain).

    • Lysine developer solution.

    • Assay buffer.

    • This compound and reference inhibitors (e.g., vorinostat) dissolved in DMSO.

    • 96-well microplates.

    • Microplate reader capable of measuring absorbance at 450 nm.

  • Procedure:

    • Prepare serial dilutions of this compound and reference inhibitors in assay buffer.

    • Add the HDAC colorimetric substrate to the microplate wells and incubate to coat the plate.

    • Wash the wells to remove unbound substrate.

    • Add diluted compounds and the HDAC enzyme to the wells.

    • Incubate at 37°C for 60-90 minutes to allow for deacetylation.

    • Add the lysine developer to produce a chromophore from the deacetylated substrate.

    • Incubate at 37°C for 30 minutes.

    • Measure absorbance at 450 nm.

    • Calculate percent inhibition and determine the IC50 value.

In Vivo Efficacy Studies

1. Alzheimer's Disease Mouse Model (Tg2576) [18][19][20][21][22]

  • Objective: To evaluate the effect of this compound on cognitive deficits and Alzheimer's-like pathology.

  • Animal Model: Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop age-dependent amyloid plaques and cognitive impairment.

  • Procedure:

    • House Tg2576 mice and wild-type littermates under standard conditions.

    • At an appropriate age (e.g., 12-14 months), randomize mice into treatment groups (e.g., vehicle, this compound at various doses).

    • Administer treatment daily via oral gavage for a specified duration (e.g., 4 weeks).

    • Behavioral Testing:

      • Morris Water Maze: Assess spatial learning and memory.

      • Contextual Fear Conditioning: Evaluate associative learning and memory.

    • Biochemical Analysis:

      • At the end of the treatment period, sacrifice the animals and collect brain tissue.

      • Prepare brain homogenates from the cortex and hippocampus.

      • Measure Aβ40 and Aβ42 levels using ELISA.

      • Analyze tau phosphorylation (pTau) levels by Western blot.

    • Histological Analysis:

      • Perform immunohistochemistry on brain sections to visualize amyloid plaques and assess neuroinflammation (e.g., staining for GFAP and Iba1).

      • Use Golgi staining to quantify dendritic spine density in the hippocampus.

    • Data Analysis: Compare behavioral, biochemical, and histological endpoints between treatment groups.

2. Melanoma Xenograft Model (A375) [23][24][25][26][27]

  • Objective: To assess the anti-tumor efficacy of this compound in a human melanoma model.

  • Cell Line: A375 human melanoma cells (BRAF V600E mutant).

  • Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice).

  • Procedure:

    • Culture A375 cells under standard conditions.

    • Subcutaneously inject a suspension of A375 cells into the flank of each mouse.

    • Monitor tumor growth using calipers.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups.

    • Administer this compound or vehicle control according to the desired schedule (e.g., daily oral gavage).

    • Measure tumor volume and mouse body weight 2-3 times per week.

    • At the end of the study (based on tumor size limits or a fixed duration), euthanize the mice.

    • Excise tumors, weigh them, and collect them for further analysis (e.g., pharmacodynamic markers like histone acetylation and Ki67 staining).

    • Data Analysis: Calculate tumor growth inhibition and compare tumor volumes and weights between treatment groups.

Conclusion

This compound, with its dual inhibitory action on PDE5 and HDACs, represents a promising therapeutic strategy for diseases with complex and interconnected pathologies like Alzheimer's disease and melanoma. While direct preclinical data for this compound is not yet publicly available, the synergistic effects observed with combined PDE5 and HDAC inhibition in relevant models provide a strong rationale for its continued development. The experimental protocols and benchmark data presented in this guide are intended to facilitate further research and a comprehensive evaluation of this compound's therapeutic potential.

References

Safety Operating Guide

Proper Disposal Procedures for CM-675

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of CM-675, a dual phosphodiesterase 5 (PDE5) and class I histone deacetylase (HDAC) inhibitor. The following procedures are based on general best practices for the disposal of potent, biologically active small molecules in a laboratory setting. It is imperative to consult your institution's specific hazardous waste management guidelines and a qualified safety professional before proceeding.

Chemical and Physical Properties of this compound

A summary of the known properties of this compound is provided below. This information is critical for a preliminary hazard assessment in the absence of a specific Safety Data Sheet (SDS).

PropertyValue
Chemical Name N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide
CAS Number 1872466-47-1
Molecular Formula C₃₁H₃₂N₆O₃
Molecular Weight 536.63 g/mol
Known Biological Activity Dual inhibitor of phosphodiesterase 5 (PDE5) and class I histone deacetylases (HDACs)

Experimental Protocols: General Disposal Methodology

The disposal of this compound, as with any potent research chemical for which a specific SDS is unavailable, should be handled as hazardous waste. The primary goal is to prevent environmental contamination and minimize exposure to personnel.

Step 1: Inactivation (Optional, Expert Consultation Required)

Step 2: Waste Segregation

Proper segregation is crucial to ensure safe and compliant disposal.

  • Solid Waste:

    • Collect any solid this compound, contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical and should be kept closed when not in use.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, leak-proof, and shatter-resistant hazardous waste container.

    • The container must be clearly labeled with the full chemical name, "this compound," and any solvents present in the solution.

    • Do not mix with other incompatible waste streams.

Step 3: Labeling and Storage

  • All waste containers must be labeled with a "Hazardous Waste" label.

  • The label must include:

    • The full chemical name: "this compound" and its CAS number: "1872466-47-1".

    • The approximate concentration and volume of the waste.

    • The date the waste was first added to the container.

    • The primary hazards (in the absence of an SDS, treat as "Toxic" and "Bioactive").

  • Store the labeled waste containers in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic.

Step 4: Disposal

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid segregate_solid Segregate in Labeled, Leak-Proof Solid Waste Container solid_waste->segregate_solid segregate_liquid Segregate in Labeled, Shatter-Resistant Liquid Waste Container liquid_waste->segregate_liquid storage Store in Designated Satellite Accumulation Area segregate_solid->storage segregate_liquid->storage ehs_pickup Arrange for EHS/Contractor Pickup storage->ehs_pickup

Caption: Workflow for the safe disposal of this compound waste.

Logical Relationship of Safety Considerations

The following diagram outlines the logical dependencies for ensuring the safe handling and disposal of this compound.

A Absence of Specific SDS for this compound B Assume Potentially Hazardous Properties (Toxic, Bioactive) A->B C Implement Strict Handling Procedures B->C D Follow General Hazardous Waste Disposal Protocols B->D E Wear Appropriate Personal Protective Equipment (PPE) C->E G Ensure Proper Labeling and Segregation C->G F Consult Institutional EHS for Guidance D->F D->G H Safe and Compliant Disposal E->H F->H G->H

Caption: Key safety considerations for handling and disposing of this compound.

Disclaimer: This information is intended as a guide and is not a substitute for professional safety advice and your institution's specific policies. Always prioritize safety and compliance with all applicable regulations.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CM-675
Reactant of Route 2
Reactant of Route 2
CM-675

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.